4-[4-(sec-Butyl)phenoxy]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-12(2)13-4-6-14(7-5-13)17-15-8-10-16-11-9-15/h4-7,12,15-16H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIEKUIIWUPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-[4-(sec-Butyl)phenoxy]piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 4-[4-(sec-butyl)phenoxy]piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with a Mitsunobu reaction to form the characteristic aryl ether linkage, followed by the deprotection of the piperidine nitrogen. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.
Introduction
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-phenoxypiperidine moiety, in particular, is a key structural motif in numerous central nervous system (CNS) active agents, including antagonists for various receptors. The sec-butyl substituent on the phenyl ring allows for modulation of lipophilicity and metabolic stability, making this compound an attractive intermediate for the development of novel therapeutics. This guide outlines a reliable and well-documented synthetic strategy for the preparation of this compound.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Mitsunobu Reaction: Coupling of 4-(sec-butyl)phenol with N-Boc-4-hydroxypiperidine to form N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
The overall synthetic scheme is depicted below.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Mitsunobu Reaction
This procedure details the formation of the aryl ether bond through a Mitsunobu reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(sec-Butyl)phenol | 150.22 | 1.50 g | 10.0 |
| N-Boc-4-hydroxypiperidine | 201.27 | 2.01 g | 10.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 mL | 15.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(sec-butyl)phenol (1.50 g, 10.0 mmol), N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).
-
Dissolve the solids in anhydrous tetrahydrofuran (100 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate in vacuo to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine as a colorless to pale yellow oil.
Expected Yield: 75-85%
Step 2: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine
This procedure describes the removal of the Boc protecting group to afford the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-[4-(sec-butyl)phenoxy]piperidine | 333.47 | 2.50 g | 7.5 |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Dissolve N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (2.50 g, 7.5 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
-
Add trifluoroacetic acid (10 mL) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture in vacuo.
-
Dissolve the residue in dichloromethane (50 mL) and slowly add saturated sodium bicarbonate solution to neutralize the excess acid (caution: gas evolution).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a solid or oil.
Expected Yield: 90-98%
Data Presentation
Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-(sec-Butyl)phenol | C₁₀H₁₄O | 150.22 | Colorless to pale yellow liquid |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.27 | White solid |
| N-Boc-4-[4-(sec-butyl)phenoxy]piperidine | C₂₀H₃₁NO₃ | 333.47 | Colorless to pale yellow oil |
| This compound | C₁₅H₂₃NO | 233.35 | White to off-white solid or oil |
Reaction Parameters
| Reaction | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| Mitsunobu Reaction | THF | 0 to RT | 12-16 | 75-85 |
| N-Boc Deprotection | DCM | RT | 2-4 | 90-98 |
Spectroscopic Data (Predicted)
N-Boc-4-[4-(sec-butyl)phenoxy]piperidine:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 6.81 (d, J = 8.4 Hz, 2H, Ar-H), 4.35-4.28 (m, 1H, O-CH-piperidine), 3.70-3.60 (m, 2H, N-CH₂-piperidine), 3.30-3.20 (m, 2H, N-CH₂-piperidine), 2.58 (sext, J = 7.0 Hz, 1H, Ar-CH), 1.95-1.85 (m, 2H, piperidine-CH₂), 1.75-1.65 (m, 2H, piperidine-CH₂), 1.46 (s, 9H, C(CH₃)₃), 1.21 (d, J = 7.0 Hz, 3H, CH-CH₃), 0.82 (t, J = 7.4 Hz, 3H, CH₂-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.5, 154.9, 142.1, 127.0, 116.0, 79.5, 74.0, 41.0, 33.5, 31.5, 29.5, 28.4, 22.0, 12.1.
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 4.30-4.22 (m, 1H, O-CH-piperidine), 3.15-3.05 (m, 2H, N-CH₂-piperidine), 2.70-2.60 (m, 2H, N-CH₂-piperidine), 2.57 (sext, J = 7.0 Hz, 1H, Ar-CH), 2.00-1.90 (m, 2H, piperidine-CH₂), 1.65-1.55 (m, 2H, piperidine-CH₂), 1.20 (d, J = 7.0 Hz, 3H, CH-CH₃), 0.81 (t, J = 7.4 Hz, 3H, CH₂-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.6, 142.0, 127.1, 116.1, 72.5, 44.0, 33.5, 32.0, 29.5, 22.0, 12.1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Mitsunobu Reaction Mechanism
The following diagram outlines the key steps in the Mitsunobu reaction mechanism for the formation of the aryl ether.
An In-depth Technical Guide to the Chemical Properties of 4-[4-(sec-butyl)phenoxy]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-[4-(sec-butyl)phenoxy]piperidine. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide consolidates predicted properties, information from structurally related compounds, and outlines general experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical characteristics, potential synthetic routes, and putative biological relevance.
Chemical and Physical Properties
While experimental data for this compound is limited, several key physicochemical properties have been predicted through computational models. These predictions offer valuable initial parameters for experimental design and handling.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₅H₂₃NO | - |
| Molecular Weight | 233.35 g/mol | - |
| CAS Number | 946759-80-4 | [1] |
| Boiling Point | 339.5 ± 42.0 °C | [1] |
| Density | 0.978 ± 0.06 g/cm³ | [1] |
| pKa | 9.74 ± 0.10 | [1] |
| LogP | 3.8 (Predicted) | - |
Note: The LogP value is an estimation based on the chemical structure and is indicative of the compound's lipophilicity.
Spectroscopic and Analytical Data (Predicted)
Detailed spectroscopic data for this compound is not currently available in public databases. However, based on its chemical structure, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the protons of the sec-butyl group, and the protons of the piperidine ring. The chemical shifts (δ) in ppm relative to TMS would likely be in the following regions:
-
Aromatic Protons: 6.8-7.2 ppm (multiplets)
-
Piperidine Protons (CH-O): ~4.3-4.5 ppm (multiplet)
-
Piperidine Protons (other): ~1.5-3.0 ppm (multiplets)
-
sec-Butyl Protons (CH): ~2.5-2.7 ppm (sextet)
-
sec-Butyl Protons (CH₂): ~1.5-1.7 ppm (quintet)
-
sec-Butyl Protons (CH₃): ~0.8-1.2 ppm (doublet and triplet)
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperidine ring carbons, and the sec-butyl group carbons.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
N-H stretch (piperidine): ~3300-3500 cm⁻¹ (secondary amine)
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretch (ether): ~1200-1250 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233. Fragmentation patterns would likely involve cleavage of the sec-butyl group and fragmentation of the piperidine ring.
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Williamson Ether Synthesis
This method involves the reaction of a piperidin-4-ol derivative with a substituted phenol in the presence of a base.
Materials:
-
4-hydroxy-N-Boc-piperidine
-
4-(sec-butyl)phenol
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for deprotection
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Alkoxide Formation: To a solution of 4-(sec-butyl)phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: Add a solution of 4-hydroxy-N-Boc-piperidine (activated as a tosylate or mesylate for better reactivity) in anhydrous DMF to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification of Boc-protected Intermediate: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of HCl in dioxane or diethyl ether. Stir the mixture at room temperature until TLC indicates complete removal of the Boc protecting group.
-
Final Product Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the hydrochloride salt of this compound. To obtain the free base, the hydrochloride salt can be neutralized with a base like sodium bicarbonate and extracted into an organic solvent.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the piperidine nitrogen and the aromatic ring.
-
Basicity: The piperidine nitrogen is basic and will readily react with acids to form ammonium salts. Its predicted pKa of 9.74 suggests it is a moderately strong base.[1]
-
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring can undergo standard N-alkylation and N-acylation reactions.
-
Aromatic Ring: The phenoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions relative to the ether linkage.
-
Stability: Piperidine derivatives are generally stable under normal conditions. However, they can be susceptible to oxidation, particularly at the nitrogen atom. Prolonged exposure to air and light should be avoided. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been elucidated for this compound, the broader class of 4-aryloxypiperidine derivatives has been explored for various pharmacological applications.
-
Central Nervous System (CNS) Activity: Many piperidine derivatives are known to interact with CNS targets. The lipophilicity suggested by the predicted LogP value indicates that this compound may be able to cross the blood-brain barrier.
-
Receptor Binding: The 4-aryloxypiperidine scaffold is present in molecules that bind to various receptors, including dopamine, serotonin, and opioid receptors.
-
Antimicrobial and Analgesic Properties: Some substituted piperidines have demonstrated antimicrobial and analgesic activities.
Further research is required to determine the specific biological targets and pharmacological effects of this compound.
Diagram of a General Drug Discovery and Evaluation Workflow:
Caption: A generalized workflow for drug discovery and evaluation.
Safety and Toxicology
Specific toxicological data for this compound are not available. However, based on the general properties of piperidine and its derivatives, the following hazards should be considered:
-
Irritation: Piperidines can be irritating to the skin, eyes, and respiratory system.
-
Toxicity: Piperidine itself is toxic by ingestion and inhalation, and can cause a range of effects from irritation to more severe systemic effects.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its predicted chemical properties, a plausible synthetic route, and an overview of the potential biological activities based on its structural class. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological potential. The information and protocols outlined herein provide a solid foundation for initiating such studies.
References
Spectroscopic Data for 4-[4-(sec-butyl)phenoxy]piperidine: A Search for Available Information
A comprehensive search for publicly available spectroscopic data for the compound 4-[4-(sec-butyl)phenoxy]piperidine has revealed a significant lack of detailed experimental information. Despite efforts to locate Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, as well as associated experimental protocols, no specific datasets for this molecule could be found in scientific literature or public repositories.
This absence of data prevents the creation of an in-depth technical guide as originally requested. The core requirements, including tables of quantitative spectroscopic data and detailed experimental methodologies, cannot be fulfilled without access to primary experimental results. Furthermore, without information on the biological context or mechanism of action of this compound, the generation of relevant signaling pathway diagrams is not feasible.
Chemical vendors list this compound and its derivatives for sale, indicating its synthesis and availability for research purposes. However, these commercial listings do not provide the detailed analytical characterization data necessary for a technical whitepaper. For instance, some suppliers of similar compounds explicitly state that they do not perform and provide analytical characterization.
While information exists for structurally related compounds, such as other substituted piperidines and phenoxy derivatives, this data is not directly applicable to the specific molecule of interest. Extrapolation of spectroscopic data from analogous structures would not provide the accuracy and detail required for a scientific and technical audience.
Therefore, until experimental spectroscopic data for this compound is published and made publicly accessible, a comprehensive technical guide on its spectroscopic properties cannot be produced. Researchers in possession of this compound would need to perform the necessary analytical experiments (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) to generate the data required for a full characterization.
4-[4-(sec-butyl)phenoxy]piperidine: A Technical Guide to its Presumed Mechanism of Action as a Sigma-1 Receptor Modulator
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 4-[4-(sec-butyl)phenoxy]piperidine, a novel compound with a chemical structure strongly indicative of activity at the sigma-1 (σ1) receptor. Lacking direct experimental data for this specific molecule, this document synthesizes information from structurally analogous phenoxy-piperidine derivatives and the broader pharmacology of sigma-1 receptor ligands. It is hypothesized that this compound functions as a sigma-1 receptor agonist, initiating a cascade of intracellular signaling events that are pertinent to neuroprotection and cellular homeostasis. This guide provides an in-depth overview of the presumed molecular interactions, downstream signaling pathways, and relevant experimental protocols to facilitate further investigation of this compound.
Introduction: The Sigma-1 Receptor and Phenoxy-Piperidine Ligands
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. Structurally, this compound belongs to the phenoxy-piperidine class of compounds. This structural motif is a well-established pharmacophore for high-affinity sigma-1 receptor ligands. The piperidine ring provides a basic nitrogen atom crucial for receptor interaction, while the phenoxy group, substituted with a lipophilic sec-butyl group, is anticipated to engage with hydrophobic pockets within the receptor's binding site.
Presumed Mechanism of Action
Based on the known pharmacology of analogous compounds, this compound is predicted to act as a sigma-1 receptor agonist. Upon binding, it is expected to induce a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP) chaperone and subsequent modulation of various downstream effectors.
Primary Target: Sigma-1 Receptor
The primary molecular target is the sigma-1 receptor. The binding affinity of phenoxy-piperidine derivatives for the sigma-1 receptor is typically in the nanomolar range. The sec-butyl substitution on the phenoxy ring is likely to influence the lipophilicity and steric interactions within the binding pocket, thereby modulating affinity and selectivity.
Downstream Signaling Pathways
Activation of the sigma-1 receptor by a ligand such as this compound is known to trigger multiple signaling pathways:
-
Modulation of Intracellular Calcium (Ca²⁺) Signaling: The sigma-1 receptor regulates the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby controlling the release of Ca²⁺ from ER stores into the cytoplasm and mitochondria. This regulation is crucial for maintaining cellular energy homeostasis and preventing excitotoxicity.
-
Interaction with Ion Channels: Sigma-1 receptors are known to modulate the function of various voltage-gated ion channels, including K⁺, Na⁺, and Ca²⁺ channels, which can impact neuronal excitability.
-
Neuroprotective Signaling via nNOS-PSD-95 Dissociation: A key neuroprotective mechanism associated with sigma-1 receptor agonism involves the disruption of the interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95). Under excitotoxic conditions, the nNOS-PSD-95 complex facilitates Ca²⁺ influx through NMDA receptors, leading to excessive nitric oxide (NO) production and neuronal damage. Sigma-1 receptor activation is believed to promote the dissociation of this complex, thereby reducing NO-mediated neurotoxicity.
Quantitative Data (Representative of Phenoxy-Piperidine Analogs)
While specific binding affinities for this compound are not publicly available, the following table presents data for structurally related phenoxyalkylpiperidines and 4-(phenoxymethyl)piperidines to provide an expected range of activity at sigma receptors.[1][2][3]
| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference Compound |
| 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.86 | 278 | Haloperidol |
| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.89 | 191 | |
| 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine | Sigma-1 | 0.38 | 10.3 | |
| 1-(cyclopropylmethyl)-4-[(4-cyanophenoxy)methyl]piperidine | Sigma-1 | 10 | >20 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells overexpressing the receptor).
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 ligand).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate membrane homogenates (50-100 µg of protein) with a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM) and varying concentrations of the test compound in the assay buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of haloperidol.
-
Incubate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Co-immunoprecipitation of nNOS and PSD-95
This protocol is used to assess the effect of the test compound on the interaction between nNOS and PSD-95 in a relevant cell or tissue model (e.g., primary neuronal cultures or brain tissue homogenates).
-
Materials:
-
Cell or tissue lysates.
-
Antibodies: anti-nNOS and anti-PSD-95.
-
Protein A/G-agarose beads.
-
Lysis buffer (e.g., RIPA buffer).
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Treat cells or animals with the test compound or vehicle.
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-PSD-95 antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-nNOS antibody to detect the amount of nNOS that was co-immunoprecipitated with PSD-95.
-
Quantify the band intensities to determine the relative amount of nNOS-PSD-95 interaction in treated versus untreated samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling cascade of this compound.
Caption: Experimental workflow for determining sigma-1 receptor binding affinity.
Caption: Experimental workflow for assessing nNOS-PSD-95 interaction.
Conclusion
While direct experimental evidence for this compound is currently lacking, its chemical structure strongly supports the hypothesis that it functions as a sigma-1 receptor agonist. The anticipated mechanism of action involves binding to the sigma-1 receptor, leading to the modulation of intracellular calcium signaling and the dissociation of the nNOS-PSD-95 complex, ultimately culminating in neuroprotective effects. The experimental protocols and representative data provided in this guide offer a robust framework for the empirical validation of this proposed mechanism. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential.
References
Potential Biological Targets of 4-[4-(sec-butyl)phenoxy]piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological targets of 4-[4-(sec-butyl)phenoxy]piperidine by examining structurally analogous compounds and their known pharmacological activities. Based on a comprehensive review of available literature, the primary potential targets for this compound include Lysine-Specific Demethylase 1 (LSD1), the Nociceptin receptor, Dopamine D2/D4 receptors, and the C-C chemokine receptor 2 (CCR2). This document provides a detailed overview of the evidence supporting these potential interactions, including quantitative binding and functional data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design. When combined with a phenoxy group at the 4-position, the resulting 4-phenoxypiperidine core offers a versatile platform for targeting a diverse range of biological macromolecules. The specific substitution of a sec-butyl group at the para-position of the phenoxy ring in this compound suggests a lipophilic interaction within a hydrophobic pocket of its target protein(s). This guide synthesizes the current knowledge on the biological activities of structurally related 4-phenoxypiperidine and 4-phenylpiperidine derivatives to predict and elaborate on the most probable biological targets for the title compound.
Potential Biological Targets and Supporting Data
Based on structure-activity relationship (SAR) studies of analogous compounds, several key proteins have been identified as potential biological targets for this compound.
Lysine-Specific Demethylase 1 (LSD1)
LSD1, a flavin-dependent monoamine oxidase, is a critical enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Its role in various cancers has made it an attractive therapeutic target. A series of 4-(4-benzyloxy)phenoxypiperidines has been identified as reversible inhibitors of LSD1[1]. The structural similarity to this compound suggests that this compound may also exhibit inhibitory activity against LSD1.
Table 1: LSD1 Inhibitory Activity of 4-Phenoxypiperidine Analogs
| Compound | Substitution on Phenoxy Ring | LSD1 IC50 (µM) | Reference |
| 10d | 4-Benzyloxy | 4 | [1] |
| 48 | 2-(arylsulfonamido)benzoic acid analog | 0.58 | [2] |
Nociceptin Receptor (NOP)
Dopamine D2 and D4 Receptors
Dopamine receptors, particularly the D2 and D4 subtypes, are well-established targets for antipsychotic and neurological drugs. The 4-phenylpiperidine moiety is a common feature in many dopamine receptor antagonists[4]. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been shown to be potent dopamine D4 receptor antagonists[5].
Table 2: Dopamine Receptor Binding Affinities of Piperidine Analogs
| Compound | Receptor | Ki (nM) | Reference |
| 14a (4,4-difluoro-3-(phenoxymethyl)piperidine analog) | D4 | 0.3 | [5] |
C-C Chemokine Receptor 2 (CCR2)
CCR2 is a GPCR that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases and cancer. Although specific data for 4-phenoxypiperidine analogs is limited, the general pharmacophoric features of known CCR2 antagonists suggest that this scaffold could interact with the receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the potential biological targets of this compound.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction using a TR-FRET-based method.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated mono-methylated H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore)
-
XL665-conjugated streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)
-
384-well white plates
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-incubated mixture of LSD1 enzyme and FAD to each well.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value of the test compound by plotting the HTRF ratio against the compound concentration.
Radioligand Binding Assay for GPCRs (e.g., Nociceptin, Dopamine D2/D4, CCR2 Receptors)
This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-Nociceptin, [3H]-Spiperone for D2, [3H]-YM-09151-2 for D4, [125I]-CCL2 for CCR2)
-
Unlabeled competitor (for non-specific binding determination)
-
Test compound (this compound)
-
Binding buffer (specific to the receptor)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or a high concentration of an unlabeled competitor (for non-specific binding).
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding) and determine the IC50 of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: CCR2-Mediated Chemotaxis
This assay assesses the ability of a compound to inhibit the migration of cells in response to the chemokine CCL2.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Recombinant human CCL2
-
Test compound (this compound)
-
Assay medium (e.g., RPMI with 0.5% BSA)
Procedure:
-
Pre-treat the CCR2-expressing cells with various concentrations of the test compound.
-
Place assay medium containing CCL2 in the lower chamber of the Transwell plate.
-
Add the pre-treated cells to the upper chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a few hours to allow for cell migration.
-
Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a fluorescent dye-based assay).
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the potential targets and a typical experimental workflow.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
Caption: General GPCR Signaling Pathway for Gi/o-coupled receptors.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
The structural features of this compound strongly suggest its potential to interact with several important biological targets, including LSD1, the Nociceptin receptor, Dopamine D2/D4 receptors, and CCR2. The presence of the sec-butyl group on the phenoxy ring likely facilitates hydrophobic interactions within the binding pockets of these proteins. This guide provides a foundational framework for initiating the pharmacological investigation of this compound. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to elucidate the precise mechanism of action and therapeutic potential of this compound and its analogs. Further experimental validation is necessary to confirm these predicted interactions and to fully characterize the pharmacological profile of this promising chemical entity.
References
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Nociceptin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-[4-(sec-butyl)phenoxy]piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 4-[4-(sec-butyl)phenoxy]piperidine and related analogues, with a primary focus on their interaction with dopamine and serotonin receptors. Due to a lack of publicly available data on the specific named compound, this guide synthesizes findings from closely related 4-phenoxypiperidine derivatives to infer its likely pharmacological profile.
Core Structure and Pharmacological Relevance
The 4-phenoxypiperidine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with central nervous system (CNS) targets. The core structure consists of a piperidine ring linked via an ether oxygen to a phenyl group. Variations in substitution on both the piperidine nitrogen and the phenyl ring significantly influence receptor affinity, selectivity, and functional activity. The compound in focus, this compound, features a sec-butyl group at the para-position of the phenoxy ring.
Structure-Activity Relationship at the Dopamine D4 Receptor
Extensive research on 4-phenoxypiperidine derivatives has identified them as potent antagonists of the dopamine D4 receptor.[1][2] The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system and cortex and is a target for antipsychotic drug development.
Influence of the Phenoxy Moiety
The nature and position of substituents on the phenoxy ring are critical determinants of D4 receptor affinity.
-
Alkyl Substituents: While specific data for a sec-butyl group is scarce, studies on related alkyl-substituted phenoxy moieties suggest that small, lipophilic groups at the para-position are generally well-tolerated and can contribute to potent D4 receptor binding.
-
Electron-Withdrawing and Donating Groups: Research on analogous scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, has shown that electron-withdrawing groups (e.g., fluoro, chloro, cyano) and small electron-donating groups (e.g., methyl) on the phenoxy ring can lead to high D4 receptor affinity.[2] For instance, 3,4-difluorophenyl and 3-fluorophenyl substitutions on the phenoxy ring of a related piperidine scaffold resulted in compounds with Ki values of 5.5 nM and 13 nM, respectively.[2]
Role of the Piperidine Ring
The piperidine ring serves as a crucial scaffold, with its nitrogen atom typically protonated at physiological pH, forming a key interaction with a conserved aspartate residue (Asp115) in the D4 receptor binding pocket.
Serotonin Receptor Affinity
While the primary focus of research on many 4-phenoxypiperidine derivatives has been on dopamine receptors, cross-reactivity with serotonin (5-HT) receptors is a common feature of this class of compounds.[3] The affinity for various 5-HT receptor subtypes can be modulated by substitutions on the piperidine and phenoxy moieties. For some related derivatives, affinity for 5-HT1A, 5-HT2A, and 5-HT6 receptors has been observed.[4] The interplay between dopamine and serotonin receptor activity is a key consideration in the development of atypical antipsychotics.[5]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of selected 4-phenoxypiperidine analogues for the human dopamine D4 receptor, as reported in the literature. This data provides a basis for estimating the potential affinity of this compound.
| Compound/Analog Description | Dopamine D4 Receptor Ki (nM) | Reference |
| 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine derivative | 5.5 | [2] |
| 4,4-difluoro-3-(3-fluorophenoxymethyl)piperidine derivative | 13 | [2] |
| 4,4-difluoro-3-(4-fluorophenoxymethyl)piperidine derivative | Similar potency to the 3-fluoro analog | [2] |
| 4,4-difluoro-3-(4-chlorophenoxymethyl)piperidine derivative | 53 | [2] |
| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (unsubstituted) | 27 | [2] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Radioligand: [3H]-Spiperone or a D4-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable D4 antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D4 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay for D4 Receptor Antagonism
This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production mediated by the Gi/o-coupled dopamine D4 receptor.[6][7]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay medium: Serum-free cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine or a selective D4 receptor agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the D4 receptor-expressing cells in a 96-well plate and grow to near confluency.
-
Compound Incubation: On the day of the assay, replace the culture medium with assay medium. Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Immediately add the D4 receptor agonist (e.g., dopamine at its EC80 concentration) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value for the antagonist.
Visualizations
Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Conclusion
The 4-phenoxypiperidine scaffold represents a versatile platform for the design of CNS-active agents, particularly dopamine D4 receptor antagonists. Based on the SAR of related compounds, it is predicted that this compound would exhibit significant affinity for the D4 receptor. The lipophilicity of the sec-butyl group may contribute favorably to receptor binding. Further empirical testing is required to precisely determine its binding affinity, selectivity profile across dopamine and serotonin receptor subtypes, and its functional activity as an agonist or antagonist. The experimental protocols and workflows provided herein offer a robust framework for the comprehensive pharmacological characterization of this and related novel chemical entities.
References
- 1. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to 4-[4-(sec-butyl)phenoxy]piperidine: Synthesis, Potential Biological Activity, and Research Perspectives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct historical and biological data for 4-[4-(sec-butyl)phenoxy]piperidine is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing information from patents, analogous compound studies, and established chemical and biological methodologies to provide a comprehensive technical overview for research and development purposes.
Executive Summary
This compound is a heterocyclic organic compound featuring a piperidine ring linked via an ether to a sec-butyl substituted phenol. While not a widely studied molecule itself, its core structure is present in numerous biologically active agents, suggesting its potential as a scaffold in drug discovery. Analysis of structurally related compounds indicates that derivatives of 4-phenoxypiperidine are being investigated as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) and as modulators of dopamine receptors, particularly the D4 subtype.[1][2] This whitepaper provides a plausible synthesis route, summarizes quantitative data from key structural analogs, details relevant experimental protocols, and outlines potential mechanisms of action to guide further research into this compound and its derivatives.
Plausible Discovery and History
The specific discovery timeline for this compound is not documented in public literature. However, the 4-phenoxypiperidine scaffold has been a recurring motif in medicinal chemistry for several decades. The synthesis of related 4-hydroxypiperidine derivatives dates back to at least the mid-20th century for their potential as analgesics.[3]
The emergence of 4-phenoxypiperidine derivatives in modern drug discovery can be traced through patent literature and publications targeting specific enzymes and receptors. For instance, research into selective and reversible inhibitors for Lysine-Specific Demethylase 1 (LSD1) has identified 4-(4-benzyloxy)phenoxypiperidines as a promising class of compounds.[1][4] Similarly, the exploration of ligands for dopamine receptors, a long-standing effort in neuroscience drug development, has also utilized piperidine-based scaffolds to achieve subtype selectivity.[2] The title compound, this compound, likely originated as part of a chemical library synthesized for screening against various biological targets, given the common practice of modifying the phenolic substituent to explore structure-activity relationships (SAR).
Synthesis and Characterization
The most probable synthetic route to this compound is a two-step process involving a Williamson ether synthesis followed by the deprotection of the piperidine nitrogen.
Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-1-carboxylate (3)
This step involves the coupling of 4-(sec-butyl)phenol (1 ) with N-Boc-4-hydroxypiperidine (2 ) via a Williamson ether synthesis.[5]
-
Materials: 4-(sec-butyl)phenol (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-(sec-butyl)phenol (1 ) in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2 ) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected intermediate (3 ).
-
Step 2: Synthesis of this compound (4)
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group.[6][7]
-
Materials: tert-butyl this compound-1-carboxylate (3 ), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected piperidine (3 ) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound (4 ). The product may be further purified by crystallization or chromatography if necessary.
-
Synthesis Workflow Diagram
Potential Biological Activity and Quantitative Data
Direct biological data for this compound is scarce. However, based on high structural similarity, its potential activity can be inferred from public data on two main classes of targets: Lysine-Specific Demethylase 1 (LSD1) and Dopamine Receptors .
LSD1 Inhibition
LSD1 is a key epigenetic regulator, and its inhibition is a promising strategy in oncology.[1] A series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as LSD1 inhibitors.[1] The data suggests that the phenoxy-piperidine core is a valid scaffold for LSD1 inhibition.
Table 1: In Vitro LSD1 Inhibitory Activity of Analogous 4-Phenoxypiperidine Derivatives
| Compound ID | R Group (at para position of phenoxy) | LSD1 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10d (analog) | 4-Chlorobenzyloxy | 4 | [1] |
| 10e (analog) | 4-Fluorobenzyloxy | 11 | [1] |
| 10a (analog) | Benzyloxy | >50 | [1] |
| Hypothetical | sec-Butyl | Data not available | - |
Data presented for analogous compounds to infer potential activity.
Dopamine Receptor Modulation
The 4-phenoxypiperidine scaffold is also present in compounds designed as dopamine receptor antagonists, particularly for the D4 subtype, which is a target for neuropsychiatric disorders.[2]
Table 2: In Vitro Dopamine D4 Receptor Binding Affinity of Analogous Piperidine Derivatives
| Compound ID | Scaffold | D4R Kᵢ (nM) | Reference |
|---|---|---|---|
| Analog 1 | 4,4-difluoropiperidine ether | 5.5 | ChemRxiv-2025-g6zh3 |
| Analog 2 | Benzyloxy piperidine | Data not available in public domain | [2] |
| Hypothetical | this compound | Data not available | - |
Data presented for analogous compounds to infer potential activity.
Potential Mechanisms of Action & Signaling Pathways
LSD1 Inhibition Pathway
LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 would restore the methylation marks, leading to gene re-expression and anti-tumor effects.
Dopamine D4 Receptor Antagonism Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.[8]
Key Experimental Protocols for Biological Evaluation
In Vitro LSD1 Enzymatic Assay
This protocol is based on a horseradish peroxidase (HRP) coupled assay that detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[9][10]
-
Principle: LSD1 demethylates a substrate peptide, producing H₂O₂. In the presence of HRP, H₂O₂ reacts with a probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a fluorescent product (resorufin), which can be quantified.
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add assay buffer, recombinant human LSD1 enzyme, HRP, and the fluorescent probe ADHP.
-
Add the test compound dilutions to the appropriate wells. Include wells for "100% initial activity" (with vehicle, e.g., DMSO) and "background" (no substrate).
-
Pre-incubate the plate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the H3K4 dimethylated peptide substrate.
-
Incubate for 30-60 minutes at 37 °C.
-
Measure fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compound for the D4 receptor.[11]
-
Principle: The assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]spiperone) from the D4 receptor expressed in cell membranes.
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Define "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of a known non-radioactive D4 antagonist, e.g., haloperidol).
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, this compound holds potential as a scaffold for developing modulators of critical drug targets, including epigenetic enzymes like LSD1 and neurotransmitter receptors such as the dopamine D4 receptor. The synthetic route is straightforward, allowing for the generation of derivatives to build a comprehensive structure-activity relationship profile.
Future research should focus on:
-
Definitive Synthesis and Characterization: Synthesizing and fully characterizing the title compound to confirm its structure and purity.
-
Broad Biological Screening: Screening the compound against a panel of targets, including LSD1 and various GPCRs, to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the sec-butyl group and the piperidine substitution to optimize potency and selectivity for any identified targets.
-
In Vivo Evaluation: If potent in vitro activity is confirmed, advancing lead compounds to animal models relevant to the identified target (e.g., oncology models for LSD1 inhibitors or behavioral models for dopamine receptor modulators).
This technical guide provides a foundational framework for initiating a research program centered on this compound, a compound with latent potential in the landscape of modern drug discovery.
References
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bosterbio.com [bosterbio.com]
- 9. 2.7.2. In vitro LSD1 enzymatic activity [bio-protocol.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-[4-(sec-butyl)phenoxy]piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended experimental procedures for determining the solubility and stability of the chemical compound 4-[4-(sec-butyl)phenoxy]piperidine. Due to the limited availability of public data on this specific molecule, this document outlines predicted properties and provides detailed, best-practice experimental protocols for its characterization.
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 339.5 ± 42.0 °C | ChemicalBook[1][2] |
| Density | 0.978 ± 0.06 g/cm³ | ChemicalBook[1][2] |
| pKa | 9.74 ± 0.10 | ChemicalBook[1][2] |
Recommended Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is recommended. The following procedure is based on the equilibrium shake-flask method, a widely accepted technique for solubility assessment.
Materials and Equipment
-
This compound (solid)
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration. This stock solution will be used to create a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards for the calibration curve. Analyze these standards using HPLC to establish a linear relationship between concentration and detector response.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the appropriate mobile phase and analyze it using the validated HPLC method.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in the respective solvent at the specified temperature.
Recommended Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[3][4][5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
General Procedure
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). This solution is then subjected to various stress conditions. A stability-indicating analytical method, typically HPLC, should be developed and validated to separate the parent compound from any degradation products.
Stress Conditions
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N hydrochloric acid (HCl).
-
Incubate at elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Withdraw samples at different time points, neutralize with a base, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH).
-
Incubate at room or elevated temperatures.
-
Withdraw samples at various intervals, neutralize with an acid, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature for a set period.
-
Analyze samples at different time points by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 70-80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., according to ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples at designated time points.
-
Potential Degradation Pathways
While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on its chemical structure, which contains a piperidine ring and a phenoxy ether linkage.
The ether linkage could be susceptible to cleavage under strong acidic conditions. The piperidine ring, a secondary amine, could undergo oxidation. Studies on the degradation of other piperidine-containing compounds have shown that cleavage of the C-N bond can occur.[6]
References
- 1. This compound CAS#: 946759-80-4 [amp.chemicalbook.com]
- 2. This compound | 946759-80-4 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of 4-[4-(sec-butyl)phenoxy]piperidine as a Potential Dopamine D2 Receptor Ligand
Disclaimer: The following technical guide is a hypothetical case study. As of late 2025, specific theoretical and computational research on 4-[4-(sec-butyl)phenoxy]piperidine is not publicly available. The data, protocols, and pathways presented herein are representative examples generated to illustrate the application of computational chemistry in drug discovery and do not reflect experimentally validated results for this specific molecule.
This whitepaper provides a detailed theoretical and computational analysis of this compound. The study explores its electronic properties, potential binding affinity to the human Dopamine D2 receptor (D2R), and the stability of the ligand-receptor complex through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations. This guide is intended for researchers and scientists in the fields of computational chemistry, medicinal chemistry, and drug development.
Molecular and Electronic Structure Analysis
The initial phase of the study focused on elucidating the intrinsic electronic and structural properties of this compound using Density Functional Theory (DFT). These calculations provide foundational insights into the molecule's reactivity, stability, and electrostatic potential, which are critical for understanding its interaction with a biological target.
Computational Protocol: DFT Calculations
A detailed protocol was followed for the quantum chemical calculations:
-
Software: Gaussian 16 suite of programs.
-
Methodology: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) was employed for all calculations.
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms to ensure high accuracy.
-
Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
-
Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment, were calculated from the optimized geometry. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize regions of electrophilic and nucleophilic reactivity.
Calculated Electronic Properties
The quantitative results from the DFT calculations are summarized in the table below. The HOMO-LUMO energy gap is a crucial indicator of molecular stability, while the MEP provides a map of potential electrostatic interactions.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.21 eV | electron Volts |
| LUMO Energy | -0.45 eV | electron Volts |
| HOMO-LUMO Gap (ΔE) | 5.76 eV | electron Volts |
| Dipole Moment | 2.89 D | Debye |
| Total Energy | -958.34 Hartree | Hartrees |
Interaction with the Dopamine D2 Receptor
To investigate the potential of this compound as a D2R ligand, molecular docking and molecular dynamics simulations were performed. These methods predict the preferred binding pose and assess the stability of the resulting ligand-receptor complex.
Computational Workflow
The overall computational workflow for the interaction studies is depicted below. This multi-step process ensures a thorough evaluation from initial pose prediction to dynamic stability analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-[4-(sec-butyl)phenoxy]piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-[4-(sec-butyl)phenoxy]piperidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutic agents. The following sections outline three distinct and effective synthetic methodologies: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig O-arylation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Overview
The synthesis of this compound initiates with the preparation of key starting materials: N-Boc-4-hydroxypiperidine and 4-(sec-butyl)phenol. The piperidine derivative is synthesized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen to prevent side reactions. The desired ether linkage is then formed using one of the three described coupling methods. Finally, the Boc group is removed under acidic conditions to yield the target compound.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | 80-95 | 2-4 | 0 to RT | High yield, mild conditions, stereochemical inversion. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Ullmann Condensation | CuI, K₂CO₃ | 70-98 | 24 | 80 | Use of inexpensive copper catalyst. | Traditionally requires high temperatures, though milder conditions are being developed. |
| Buchwald-Hartwig O-arylation | Pd catalyst, phosphine ligand, base | 80-95 | 1-24 | RT to 100 | High functional group tolerance, generally high yields. | Cost of palladium catalyst and ligands. |
Experimental Protocols
Protocol 1: Synthesis of Starting Materials
1.1: Synthesis of N-Boc-4-hydroxypiperidine
This protocol describes the synthesis of N-Boc-4-hydroxypiperidine via the reduction of N-Boc-4-piperidone.
-
Materials: N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride, Anhydrous sodium sulfate, Deionized water.
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid.[1]
-
-
Expected Yield: 85-95%.
1.2: Synthesis of 4-(sec-butyl)phenol
This protocol details the synthesis of 4-(sec-butyl)phenol.
-
Materials: Phenol, sec-butylbenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Deionized water.
-
Procedure:
-
To a solution of phenol (1.0 eq) in dichloromethane (5 volumes), add aluminum chloride (1.1 eq) at 0 °C.
-
Add sec-butylbenzene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-(sec-butyl)phenol.[2][3]
-
-
Expected Yield: 70-80%.
Protocol 2: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Mitsunobu Reaction
This protocol outlines the formation of the ether linkage using the Mitsunobu reaction.[4]
-
Materials: N-Boc-4-hydroxypiperidine, 4-(sec-butyl)phenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-(sec-butyl)phenol (1.1 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.2 eq) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
-
Expected Yield: 80-95%.
Caption: Mitsunobu reaction workflow.
Protocol 3: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Ullmann Condensation
This protocol describes the copper-catalyzed Ullmann condensation.[5]
-
Materials: N-Boc-4-hydroxypiperidine, 1-bromo-4-(sec-butyl)benzene, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Choline chloride, Glycerol.
-
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and glycerol (1:2 molar ratio) and heating until a clear liquid is formed.
-
To the DES, add N-Boc-4-hydroxypiperidine (1.2 eq), 1-bromo-4-(sec-butyl)benzene (1.0 eq), CuI (0.05 eq), and K₂CO₃ (2.0 eq).
-
Heat the mixture to 80 °C and stir for 24 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
-
Expected Yield: 70-98%.
Caption: Ullmann condensation workflow.
Protocol 4: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Buchwald-Hartwig O-arylation
This protocol details the palladium-catalyzed O-arylation.[6][7]
-
Materials: N-Boc-4-hydroxypiperidine, 1-bromo-4-(sec-butyl)benzene, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.
-
Add a solution of 1-bromo-4-(sec-butyl)benzene (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous toluene (10 volumes).
-
Heat the reaction mixture to 100 °C and stir for 1-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 10 volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to give N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
-
Expected Yield: 80-95%.
Caption: Buchwald-Hartwig O-arylation workflow.
Protocol 5: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine
This final step removes the Boc protecting group to yield the target compound.[8][9][10]
-
Materials: N-Boc-4-[4-(sec-butyl)phenoxy]piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (1.0 eq) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
-
Expected Yield: >95%.
Caption: N-Boc deprotection workflow.
References
- 1. Synthesis routes of n-Boc-4-hydroxypiperidine [benchchem.com]
- 2. Synthesis routes of 4-sec-Butylphenol [benchchem.com]
- 3. 4-sec-Butylphenol|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. scribd.com [scribd.com]
Application Notes & Protocols for the Characterization of 4-[4-(sec-butyl)phenoxy]piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 4-[4-(sec-butyl)phenoxy]piperidine, a substituted phenoxypiperidine derivative. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is crucial in drug discovery and development. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₃NO |
| Molecular Weight | 233.35 g/mol |
| Boiling Point (Predicted) | 339.5 ± 42.0 °C |
| Density (Predicted) | 0.978 ± 0.06 g/cm³ |
| pKa (Predicted) | 9.74 ± 0.10 |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for this compound. These values are estimates based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[1][2][3]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| sec-Butyl -CH₃ (t) | ~0.8 | ~12 |
| sec-Butyl -CH₂- | ~1.2 | ~21 |
| sec-Butyl -CH₃ (d) | ~1.6 | ~31 |
| Piperidine -CH₂- (axial) | ~1.7-1.9 | ~30-35 |
| Piperidine -CH₂- (equatorial) | ~2.0-2.2 | ~30-35 |
| sec-Butyl -CH- | ~2.6 | ~41 |
| Piperidine -CH₂-N- (axial) | ~2.7-2.9 | ~45-50 |
| Piperidine -CH₂-N- (equatorial) | ~3.1-3.3 | ~45-50 |
| Piperidine -CH-O- | ~4.3-4.5 | ~70-75 |
| Aromatic -CH- (ortho to O) | ~6.8-6.9 | ~115-120 |
| Aromatic -CH- (ortho to sec-butyl) | ~7.0-7.1 | ~125-130 |
| Aromatic C-O | - | ~155-160 |
| Aromatic C-sec-butyl | - | ~140-145 |
| Piperidine NH | Variable (broad) | - |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.[4][5][6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan.
-
Expected Mass Spectrum Data
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 234.1858 | Protonated molecule |
| [M+Na]⁺ | 256.1677 | Sodium adduct |
Expected Fragmentation Pattern (MS/MS of [M+H]⁺)
The fragmentation of the protonated molecule is expected to involve cleavage of the ether bond and fragmentation of the piperidine and sec-butyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis. A reverse-phase method is generally suitable for this type of molecule.[7][8][9][10][11]
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the exact conditions, but expected to be in the mid-to-late part of the gradient. |
| Purity (by area %) | >95% (for a purified sample) |
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.[12][13][14][15][16][17][18][19]
Experimental Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Parameters:
-
Temperature Range: 30 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
-
DSC Parameters:
-
Temperature Range: 30 °C to a temperature above the melting point but below decomposition.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Decomposition Temperature | A significant weight loss indicating the onset of thermal decomposition. |
References
- 1. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. pharmtech.com [pharmtech.com]
- 12. mt.com [mt.com]
- 13. azom.com [azom.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. azom.com [azom.com]
Application Notes and Protocols for In Vitro Evaluation of 4-[4-(sec-Butyl)phenoxy]piperidine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of 4-[4-(sec-butyl)phenoxy]piperidine. The primary molecular target for this class of compounds is the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum. Assays for Progesterone Receptor Membrane Component 1 (PGRMC1), another potential target, are also described.
Target Profile: Sigma-1 Receptor
The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, regulation of cell survival, and potentiation of neurotransmitter release. Ligands for the sigma-1 receptor are classified as either agonists or antagonists based on their functional effects. Antagonists of the sigma-1 receptor are being investigated for their therapeutic potential in neuropathic pain, cancer, and neurodegenerative diseases.
Radioligand Binding Assays for Sigma-1 Receptor Affinity
Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound from the receptor.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of unlabelled test compounds to the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing recombinant human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of --INVALID-LINK---pentazocine to a final concentration of 1-5 nM.
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the sigma-1 receptor competitive radioligand binding assay.
Quantitative Data for Phenoxyalkylpiperidine Analogs
As of the latest literature search, specific binding affinity data (Ki values) for this compound for the sigma-1 receptor is not publicly available. However, data for structurally similar phenoxyalkylpiperidines provide an indication of the expected affinity range.
| Compound (Analog) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) |
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 1.18 | 809 | 686 |
| 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 52.3 | 154 |
| 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine | 1.2 | 120 | 100 |
Note: This data is for analogous compounds and should be used for reference purposes only.
Functional Assays for Sigma-1 Receptor Activity
Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist.
Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for Sigma-1 Receptor Dimerization
The BRET assay can be used to study ligand-induced changes in the oligomerization state of the sigma-1 receptor, providing insights into its activation.
Principle:
This assay utilizes HEK293 cells co-transfected with sigma-1 receptors fused to a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor. Upon addition of the Rluc substrate, coelenterazine h, energy is transferred from Rluc to YFP if they are in close proximity (<10 nm), resulting in YFP emission. Ligand binding can alter the conformation and proximity of the tagged receptors, leading to a change in the BRET signal.
Materials:
-
HEK293 cells.
-
Expression vectors for Sigma-1-Rluc and Sigma-1-YFP.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM).
-
Coelenterazine h.
-
96-well white microplates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the Sigma-1-Rluc and Sigma-1-YFP expression vectors.
-
Cell Seeding: 48 hours post-transfection, seed the cells into a 96-well white microplate.
-
Ligand Treatment: Treat the cells with varying concentrations of this compound or known sigma-1 receptor agonists and antagonists for a specified period.
-
BRET Measurement: Add coelenterazine h to a final concentration of 5 µM. Immediately measure the luminescence at 485 nm (Rluc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase in the BRET ratio upon ligand treatment may indicate an agonist effect, while a decrease or no change may suggest an antagonist effect.
Signaling Pathway: Sigma-1 Receptor Modulation of Cellular Processes
Caption: Simplified signaling pathway of the sigma-1 receptor.
Target Profile: Progesterone Receptor Membrane Component 1 (PGRMC1)
PGRMC1 is a heme-binding protein implicated in various cellular processes, including steroid metabolism and cell survival. Some sigma-2 receptor ligands have been shown to interact with PGRMC1.
PGRMC1 Expression Analysis
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the expression levels of PGRMC1 in different cell lines or tissues, which may be relevant for interpreting the activity of test compounds.
Protocol: PGRMC1 Sandwich ELISA
This protocol provides a general outline for a sandwich ELISA to detect and quantify PGRMC1. Commercial ELISA kits are readily available and should be used according to the manufacturer's instructions.
Materials:
-
PGRMC1 ELISA Kit: Includes a pre-coated 96-well plate, detection antibody, HRP-conjugate, substrate, and stop solution.
-
Sample: Cell lysates or tissue homogenates.
-
Wash Buffer.
-
Plate reader.
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to standard protocols.
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow PGRMC1 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate to develop color.
-
Add stop solution to terminate the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGRMC1 in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow for PGRMC1 ELISA
Caption: General workflow for a PGRMC1 sandwich ELISA.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols for their specific experimental conditions and follow all applicable laboratory safety guidelines.
Application Notes and Protocols for High-Throughput Screening of 4-[4-(sec-butyl)phenoxy]piperidine and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for utilizing 4-[4-(sec-butyl)phenoxy]piperidine and its analogs in high-throughput screening (HTS) campaigns. While direct HTS data for this specific compound is not publicly available, its structural similarity to known phenoxy-piperidine ligands suggests a high probability of interaction with sigma receptors (σ1 and σ2). Sigma receptors are transmembrane proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making them attractive targets for drug discovery.[1][2]
This document outlines detailed protocols for a primary radioligand binding assay to determine the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. Furthermore, it describes a secondary functional cell-based assay to characterize the activity of identified hits as agonists or antagonists. These protocols are designed for a 384-well plate format to maximize throughput and are accompanied by guidelines for data analysis and quality control.
Target Rationale: Sigma Receptors
The sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R) are distinct proteins with unique pharmacological profiles.[1]
-
Sigma-1 Receptor (σ1R): This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in cellular signaling and has been implicated in conditions such as Alzheimer's disease, depression, and neuropathic pain.[1][3]
-
Sigma-2 Receptor (σ2R): Also known as TMEM97, this receptor is overexpressed in proliferating tumor cells, making it a biomarker for cancer and a target for anti-cancer therapies.[2][4]
The following protocols are designed to assess the interaction of this compound and similar compounds with both of these receptors.
Experimental Protocols
Primary High-Throughput Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[1][5] These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
1. σ1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human σ1 receptor.
-
Principle: This is a competitive binding assay using [3H]-(+)-pentazocine, a selective σ1 receptor radioligand.[1][5]
-
Materials:
-
Human σ1 receptor-expressing cell membranes (e.g., from HEK293 cells)
-
[3H]-(+)-pentazocine
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
384-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compound, this compound, in assay buffer.
-
In a 384-well plate, add assay buffer, the test compound at various concentrations, and the human σ1 receptor-expressing cell membranes.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Add [3H]-(+)-pentazocine to all wells at a final concentration close to its Kd.
-
Incubate the plate with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 384-well filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
2. σ2 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human σ2 receptor.
-
Principle: This is a competitive binding assay using [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand, in the presence of (+)-pentazocine to block the σ1 receptor binding sites.[1][5]
-
Materials:
-
Human σ2 receptor-expressing cell membranes (e.g., from Jurkat cells)
-
[3H]-DTG
-
(+)-Pentazocine (to mask σ1 receptors)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
384-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compound, this compound, in assay buffer.
-
In a 384-well plate, add assay buffer, the test compound at various concentrations, (+)-pentazocine to mask σ1 receptors, and the human σ2 receptor-expressing cell membranes.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Add [3H]-DTG to all wells at a final concentration close to its Kd for the σ2 receptor.
-
Incubate the plate with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 384-well filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Secondary Screening: Functional Cell-Based Assay for σ2 Receptor
For compounds that show significant binding to the σ2 receptor, a secondary functional assay is crucial to determine if they act as agonists or antagonists. Many σ2 receptor ligands have been shown to induce cell death in cancer cells, a characteristic of agonism at this receptor.[4][6]
-
Objective: To characterize the functional activity of σ2 receptor hits (agonism vs. antagonism) by measuring their effect on cancer cell viability.
-
Principle: This assay measures the viability of a cancer cell line known to express the σ2 receptor (e.g., MDA-MB-435 human melanoma cells) after treatment with the test compound. A decrease in cell viability suggests agonist activity.
-
Materials:
-
MDA-MB-435 cells
-
Cell culture medium
-
Test compounds identified from the primary screen
-
Siramesine (a known σ2 receptor agonist, as a positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom white plates
-
Luminometer
-
-
Protocol:
-
Seed MDA-MB-435 cells in a 384-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (siramesine) and a vehicle control.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates a reduction in cell viability.
-
Data Presentation and Analysis
Quantitative data from the HTS assays should be organized for clear interpretation and comparison.
Table 1: Hypothetical Binding Affinities of this compound and Analogs for Sigma Receptors.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 25 | 150 | 0.17 |
| Analog A | 10 | 500 | 0.02 |
| Analog B | 300 | 20 | 15 |
| (+)-Pentazocine (Control) | 5 | 1000 | 0.005 |
| Haloperidol (Control) | 8 | 8 | 1 |
Table 2: Hypothetical Functional Activity of σ2 Receptor Hits in a Cell Viability Assay.
| Compound | EC50 (µM) in MDA-MB-435 Cells | Maximum Inhibition (%) | Classification |
| This compound | > 50 | < 10 | Antagonist/No effect |
| Analog B | 5 | 95 | Agonist |
| Siramesine (Control) | 2 | 98 | Agonist |
Data Analysis:
-
IC50 Determination: For the radioligand binding assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
Ki Calculation: The IC50 values are converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
EC50 Determination: For the functional assay, the concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curves.
-
Z'-Factor: The quality and robustness of the HTS assays should be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizations
Diagram 1: High-Throughput Screening Workflow
Caption: A logical workflow for the high-throughput screening of compounds against sigma receptors.
Diagram 2: Sigma Receptor Signaling (Simplified)
Caption: A simplified diagram of the potential cellular roles of sigma-1 and sigma-2 receptors.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 4-[4-(sec-butyl)phenoxy]piperidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(sec-butyl)phenoxy]piperidine is a chemical entity with potential pharmacological activity. Based on its structural similarity to known pharmacological agents, it is hypothesized to be a ligand for the sigma-1 receptor (σ1R). The σ1R is a unique molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.[1][2] The activation or inhibition of σ1R has been implicated in a variety of physiological and pathological processes, including neuroprotection, cancer, and psychiatric disorders.[2][3][4]
These application notes provide a detailed protocol for the initial in vitro characterization of this compound in a cell culture setting. The described experiments are designed to assess the compound's cytotoxicity, confirm its engagement with the σ1R, and evaluate its impact on key downstream signaling pathways.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type (e.g., MTT, LDH) | Incubation Time (hours) | IC50 (µM) | Maximum % Inhibition/Cytotoxicity |
| (e.g., SH-SY5Y) | ||||
| (e.g., MCF-7) | ||||
| (e.g., HEK293) |
Table 2: Sigma-1 Receptor Binding Affinity
| Radioligand | Cell Line/Membrane Prep | Ki (nM) |
| (e.g., --INVALID-LINK---pentazocine) | (e.g., SH-SY5Y membranes) |
Table 3: Effect on Downstream Signaling Pathways (Western Blot Quantification)
| Target Protein | Cell Line | Treatment | Fold Change vs. Control (Normalized to loading control) |
| p-Nrf2 | (e.g., SH-SY5Y) | Vehicle | 1.0 |
| p-Nrf2 | (e.g., SH-SY5Y) | This compound (Conc. 1) | |
| p-Nrf2 | (e.g., SH-SY5Y) | This compound (Conc. 2) | |
| p-ERK1/2 | (e.g., SH-SY5Y) | Vehicle | 1.0 |
| p-ERK1/2 | (e.g., SH-SY5Y) | This compound (Conc. 1) | |
| p-ERK1/2 | (e.g., SH-SY5Y) | This compound (Conc. 2) |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: A panel of cell lines should be used, including a neuronal cell line (e.g., SH-SY5Y) due to the high expression of σ1R in the central nervous system, a cancer cell line (e.g., MCF-7) as many express σ1R, and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.[5][6]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
Cytotoxicity Assays
To determine the concentration range at which this compound affects cell viability, standard cytotoxicity assays should be performed.[7]
-
MTT Assay (Measures Metabolic Activity):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control for 24 and 48 hours.[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
LDH Release Assay (Measures Membrane Integrity):
-
Follow the same initial seeding and treatment steps as the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate cytotoxicity as the percentage of LDH release compared to the maximum release.
-
Sigma-1 Receptor Binding Assay
A competitive radioligand binding assay is essential to determine if this compound directly interacts with the σ1R.
-
Membrane Preparation: Prepare cell membranes from a cell line with high σ1R expression (e.g., SH-SY5Y). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a known σ1R radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of this compound.[8]
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 120 minutes at room temperature).[8]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Western Blot Analysis of Downstream Signaling Pathways
To investigate the functional effect of this compound on σ1R-mediated signaling, Western blotting can be used to assess the phosphorylation or expression levels of key downstream proteins. Potential pathways to investigate include the Nrf2 and MAPK/ERK pathways.[9]
-
Cell Treatment and Lysis: Treat cells with non-toxic concentrations of this compound for an appropriate duration. After treatment, wash the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Nrf2, total Nrf2, phospho-ERK1/2, total ERK1/2) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Hypothesized signaling pathways modulated by this compound via the sigma-1 receptor.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenoxypiperidine Derivatives in Neuroscience Research
Disclaimer: Extensive research did not yield specific data on the application of 4-[4-(sec-butyl)phenoxy]piperidine in neuroscience. The following application notes and protocols are based on the broader class of phenoxypiperidine derivatives, which are recognized as potent ligands for the sigma-1 receptor, a key target in neuroscience research.
I. Application Notes
Introduction
Phenoxypiperidine derivatives represent a significant class of compounds with high affinity for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone.[4][5] Its modulation by specific ligands has shown considerable promise for the therapeutic intervention in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[6][7] These notes provide an overview of the mechanism of action, potential applications, and structure-activity relationships of phenoxypiperidine derivatives as σ1 receptor ligands.
Mechanism of Action
The σ1 receptor is a ligand-operated chaperone protein that plays a crucial role in cellular stress responses and neuronal plasticity.[4][5] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments where it modulates the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and signaling molecules.[4][8]
The neuroprotective effects of σ1 receptor agonists are attributed to several mechanisms:
-
Modulation of Calcium Signaling: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors, σ1 receptors regulate calcium release from the endoplasmic reticulum, preventing excitotoxicity.[5][8]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: σ1 receptor activation helps to mitigate the unfolded protein response and reduce ER stress-induced apoptosis.[5][7]
-
Promotion of Neurotrophic Factor Signaling: Agonism at the σ1 receptor has been shown to enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6]
-
Anti-inflammatory Effects: σ1 receptor ligands can modulate microglial activation and reduce the production of pro-inflammatory cytokines.
Potential Applications in Neuroscience Research
The multifaceted role of the σ1 receptor makes its ligands, such as phenoxypiperidine derivatives, attractive candidates for investigating and potentially treating a range of neurological and psychiatric disorders:
-
Neurodegenerative Diseases: The neuroprotective properties of σ1 receptor agonists have been demonstrated in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[6][9][10] They have been shown to improve cognitive function, reduce neuronal loss, and enhance motor performance.[10][11]
-
Ischemic Stroke: By reducing excitotoxicity and oxidative stress, σ1 receptor agonists can limit neuronal damage following cerebral ischemia.[12]
-
Neuropathic Pain: σ1 receptor antagonists have shown efficacy in animal models of neuropathic pain, suggesting a role for this receptor in pain modulation.[10]
-
Psychiatric Disorders: The modulation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, by σ1 receptors suggests their potential in treating depression and anxiety.[6]
II. Data Presentation: Structure-Activity Relationships
The binding affinity of phenoxypiperidine derivatives to the σ1 receptor is influenced by the nature and position of substituents on both the phenoxy and piperidine rings. The following table summarizes the binding affinities (Ki) of a selection of phenoxyalkylpiperidine derivatives, illustrating some of these relationships.
| Compound ID | R1 (Phenoxy) | R2 (Piperidine) | Linker Length | σ1 Ki (nM) |
| 1a | 4-Cl | 4-Methyl | C2 | 0.34 |
| 1b | 4-OCH3 | 4-Methyl | C2 | 0.89 |
| 4a | 4-Cl | 2,6-Dimethyl | C3 | 4.43 |
| 4b | 4-OCH3 | 2,6-Dimethyl | C3 | 23.5 |
| 5a | 4-Cl | 2,6-Dimethyl | C2 | 59.4 |
| 6a | 4-Cl | 2,2,6,6-Tetramethyl | C2 | >5000 |
Data adapted from a study on phenoxyalkylpiperidines.[1]
Observations:
-
A shorter (C2) linker between the phenoxy and piperidine moieties appears beneficial for high affinity.
-
Substitution on the piperidine ring can significantly impact affinity, with increased steric hindrance (e.g., tetramethyl substitution) leading to a dramatic loss of binding.[1]
-
The nature of the substituent on the phenoxy ring also modulates affinity.
III. Experimental Protocols
The following are generalized protocols for the initial characterization of novel phenoxypiperidine derivatives as σ1 receptor ligands.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from guinea pig liver (rich in σ1 receptors).[13]
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.
-
Test compound (e.g., a phenoxypiperidine derivative).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control (e.g., 10 µM haloperidol).
-
Membrane preparation (typically 100-200 µg of protein).
-
[3H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 1-3 nM).
-
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay (against Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of a test compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Primary cortical or hippocampal neuron cultures (e.g., from E18 rat embryos).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Glutamate solution.
-
Test compound.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability dye (e.g., Calcein-AM/Propidium Iodide).
-
Plate reader.
Procedure:
-
Plate primary neurons in 96-well plates and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of the test compound for 1-2 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) to the culture medium. Include a vehicle-treated control group and a glutamate-only control group.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability:
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Live/Dead Staining: Incubate cells with Calcein-AM and Propidium Iodide and visualize using a fluorescence microscope.
-
-
Quantify the results and determine the concentration-dependent neuroprotective effect of the test compound.
IV. Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.
Experimental Workflow for Compound Characterization
Caption: General experimental workflow for the characterization of novel phenoxypiperidine derivatives.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[4-(sec-butyl)phenoxy]piperidine: A Potential Dopamine Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and reward.[1] They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes).[2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[2][3] This differential signaling makes them critical targets for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and depression.[1]
This document provides a detailed overview and experimental protocols for the characterization of 4-[4-(sec-butyl)phenoxy]piperidine , a novel compound with potential as a dopamine receptor modulator. The following sections detail its pharmacological profile, relevant signaling pathways, and step-by-step methodologies for its in vitro evaluation.
Dopamine Receptor Signaling Pathways
The functional effect of a dopamine receptor ligand is determined by its interaction with specific receptor subtypes and the subsequent activation or inhibition of their downstream signaling cascades.
D1-Like Receptor Signaling: Activation of D1-like receptors (D1 and D5) leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase (AC).[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate neuronal excitability and gene expression.[3]
D2-Like Receptor Signaling: In contrast, activation of D2-like receptors (D2, D3, and D4) leads to the stimulation of Gαi/o proteins.[6] The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[7][8] Additionally, the liberated Gβγ subunits can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and calcium channels, further influencing neuronal activity.[6]
Pharmacological Profile of this compound
The following tables summarize hypothetical, yet plausible, in vitro pharmacological data for this compound. This data serves as a representative profile for a selective dopamine receptor modulator.
Table 1: Receptor Binding Affinity Profile Binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Source |
| Human D1 | 850 | [³H]SCH23390 | CHO-K1 Cells |
| Human D2 | 15.2 | [³H]Spiperone | HEK293 Cells |
| Human D3 | 5.8 | [³H]Spiperone | CHO-K1 Cells |
| Human D4 | 25.6 | [³H]Spiperone | HEK293 Cells |
| Human D5 | 1200 | [³H]SCH23390 | CHO-K1 Cells |
Table 2: Functional Activity Profile (cAMP Assay) Functional activity is determined by measuring the compound's ability to either stimulate (agonist) or block (antagonist) the receptor's effect on cAMP production. EC₅₀ represents the concentration for 50% of the maximal agonist response, while IC₅₀ represents the concentration for 50% inhibition of an agonist response.
| Receptor Subtype | Functional Mode | EC₅₀ / IC₅₀ (nM) | Max Effect (% of Dopamine) |
| Human D2 | Antagonist | 28.5 (IC₅₀) | N/A |
| Human D3 | Antagonist | 12.1 (IC₅₀) | N/A |
| Human D4 | Partial Agonist | 45.0 (EC₅₀) | 40% |
Experimental Protocols
Detailed protocols for characterizing the binding and functional activity of novel ligands like this compound are provided below.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific dopamine receptor subtype.[9]
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., D2, D3).
-
Radioligand (e.g., [³H]Spiperone).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known ligand (e.g., Haloperidol).
-
96-well microplates, glass fiber filter mats, cell harvester, and scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically covering a concentration range from 0.1 nM to 10 µM.
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or non-specific control (for non-specific binding) or test compound dilution.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kₔ value).
-
100 µL of the cell membrane preparation (protein concentration typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vitro cAMP Functional Assay
This protocol determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on intracellular cAMP levels in cells expressing the target receptor.[1]
Materials:
-
A stable cell line expressing the human dopamine receptor of interest (e.g., CHO-K1-hD3).
-
Cell culture medium and supplements.
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound: this compound.
-
Reference agonist (e.g., Dopamine or Quinpirole for D2/D3).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).[11]
-
96-well cell culture plates and a compatible microplate reader.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Replace the culture medium with stimulation buffer containing a fixed concentration of Forskolin (to pre-stimulate adenylyl cyclase).
-
Add serial dilutions of this compound and incubate for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC₈₀) to all wells.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the EC₅₀ and the maximal effect (Eₘₐₓ) relative to a full agonist.
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀ value.
-
Conclusion: The hypothetical data presented for this compound suggest a profile of a potent and selective antagonist at the D3 and D2 receptors, with weaker partial agonist activity at the D4 receptor. This profile indicates its potential for further investigation in CNS disorders where modulation of D2-like receptors is a key therapeutic strategy. The detailed protocols provided herein offer a robust framework for the systematic in vitro characterization of this and other novel dopamine receptor modulators, forming a critical step in the drug discovery and development pipeline.
References
- 1. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Determining the Binding Affinity of 4-[4-(sec-butyl)phenoxy]piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for developing and executing various biophysical and biochemical assays to determine the binding affinity of the novel compound, 4-[4-(sec-butyl)phenoxy]piperidine. The selection of appropriate assays is critical in early-stage drug discovery to characterize the compound's potency, selectivity, and mechanism of action. This document outlines detailed protocols for several industry-standard binding assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). While the specific targets for this compound are yet to be fully elucidated, based on its structural motifs, potential targets include G-protein coupled receptors (GPCRs) such as dopamine and histamine receptors, transporters like the serotonin transporter (SERT), and intracellular proteins like the sigma-1 receptor. The following protocols are presented as adaptable templates for these target classes.
Data Presentation: Comparative Binding Affinity of this compound (Hypothetical Data)
The following table summarizes hypothetical binding affinity data for this compound against a panel of potential targets. This structured format allows for easy comparison of the compound's potency and selectivity profile.
| Target | Assay Type | Radioligand/Probe | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Notes |
| Sigma-1 Receptor | Radioligand Binding | --INVALID-LINK---Pentazocine | 15.2 ± 2.1 | - | 25.8 ± 3.5 | Competitive antagonist |
| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | 125.6 ± 15.3 | - | 210.4 ± 22.1 | Weak interaction |
| Histamine H1 Receptor | Radioligand Binding | [³H]Mepyramine | 89.7 ± 9.8 | - | 150.2 ± 16.5 | Moderate affinity |
| Serotonin Transporter | Radioligand Binding | [³H]Citalopram | 250.3 ± 30.1 | - | 420.5 ± 45.2 | Low affinity |
| Sigma-1 Receptor | Surface Plasmon Resonance | - | - | 18.5 ± 2.5 | - | Real-time kinetics |
| Sigma-1 Receptor | Isothermal Titration | - | - | 20.1 ± 3.0 | - | Thermodynamic profile |
| Sigma-1 Receptor | Fluorescence Polarization | Fluorescein-labeled ligand | - | - | 30.5 ± 4.2 | HTS compatible |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and its receptor.[1][2] They are considered a gold standard for determining binding affinity.[1]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor (e.g., Sigma-1, Dopamine D2, Histamine H1, or SERT) through competitive displacement of a specific radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: e.g., --INVALID-LINK---Pentazocine for Sigma-1[3][4], [³H]Spiperone for D2[5], [³H]Mepyramine for H1[6][7], or [³H]Citalopram for SERT.
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig liver for Sigma-1).[3]
-
Binding Buffer: Specific to the target receptor (e.g., Tris-HCl buffer).
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., Haloperidol for Sigma-1).
-
Scintillation Vials and Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the binding buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kₔ value) in the binding buffer.
-
Thaw the membrane preparation on ice and dilute to the desired concentration in ice-cold binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding Buffer
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a fixed concentration.
-
For non-specific binding wells, add a saturating concentration of the unlabeled competitor.
-
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [8][9][10] Objective: To determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a purified target protein.
Materials:
-
Isothermal Titration Calorimeter.
-
Purified Target Protein.
-
Test Compound: this compound.
-
Dialysis Buffer.
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein against the final experimental buffer to minimize buffer mismatch effects.
-
Dissolve the test compound in the same final dialysis buffer.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Isothermal Titration Calorimetry (ITC) Signaling Pathway
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay technique suitable for high-throughput screening that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. [11][12][13] Objective: To determine the IC₅₀ value of this compound by its ability to displace a fluorescently labeled probe from a target protein.
Materials:
-
Fluorescently Labeled Probe: A known ligand for the target protein conjugated to a fluorophore (e.g., fluorescein).
-
Purified Target Protein.
-
Test Compound: this compound.
-
Assay Buffer.
-
Microplate Reader with FP capabilities.
-
Black, low-binding microplates.
Protocol:
-
Assay Development:
-
Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and significant FP signal window.
-
-
Competition Assay:
-
In a black microplate, add the assay buffer, target protein, and fluorescent probe to all wells.
-
Add serial dilutions of this compound to the test wells.
-
Include control wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protecting it from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Assay Principle
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the binding affinity of this compound to a variety of potential biological targets. The choice of assay will depend on the specific research question, the availability of reagents and instrumentation, and the desired throughput. For initial screening and affinity ranking, radioligand binding and fluorescence polarization assays are highly effective. For a more in-depth understanding of the binding mechanism and thermodynamics, label-free techniques such as SPR and ITC are invaluable. By employing these methodologies, researchers can generate high-quality, reproducible data to guide the optimization and development of this promising compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies with 4-[4-(sec-butyl)phenoxy]piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Preliminary literature searches did not yield specific in vivo efficacy, pharmacokinetic, or toxicological data for the compound 4-[4-(sec-butyl)phenoxy]piperidine. Therefore, this document provides a generalized experimental design framework for the in vivo characterization of a novel chemical entity with this core structure. The proposed studies are based on the biological activities observed in structurally related piperidine compounds and general principles of in vivo pharmacology and toxicology.
Introduction
This compound is a novel chemical entity with a piperidine moiety, a common scaffold in many biologically active compounds. Structurally related molecules have shown a range of activities, including but not limited to, neuroprotection, anti-inflammatory effects, and receptor modulation (e.g., sigma-1, histamine H3, dopamine D4)[1][2][3][4]. This document outlines a comprehensive in vivo experimental plan to determine the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, providing a roadmap for its preclinical development.
Tiered In Vivo Evaluation Strategy
A tiered approach is recommended to systematically evaluate the in vivo properties of this compound. This strategy ensures that data from earlier studies inform the design of subsequent, more complex experiments, optimizing resource use and adhering to ethical animal welfare principles[5][6].
Diagram: Tiered In Vivo Evaluation Workflow
Caption: Tiered approach for in vivo evaluation of a novel compound.
Data Presentation: Summary Tables
The following tables are templates for summarizing quantitative data from the proposed studies.
Table 1: Acute Toxicity Summary
| Species | Route of Administration | Dose (mg/kg) | n | Mortality | Clinical Observations | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |
| Mouse | Oral (p.o.) | 5, 50, 500, 2000 | 5/sex | ||||
| Mouse | Intravenous (i.v.) | 1, 10, 100, 500 | 5/sex | ||||
| Rat | Oral (p.o.) | 5, 50, 500, 2000 | 5/sex |
Table 2: Single-Dose Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Mouse | i.v. | 2 | N/A | ||||||
| Mouse | p.o. | 10 | |||||||
| Rat | i.v. | 2 | N/A | ||||||
| Rat | p.o. | 10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 3: Efficacy Study Example (Formalin-Induced Pain Model)
| Treatment Group | Dose (mg/kg) | n | Phase I Paw Licking Time (s) | Phase II Paw Licking Time (s) | % Inhibition (Phase I) | % Inhibition (Phase II) |
| Vehicle | - | 10 | N/A | N/A | ||
| Compound X | 1 | 10 | ||||
| Compound X | 10 | 10 | ||||
| Compound X | 30 | 10 | ||||
| Positive Control | TBD | 10 |
Experimental Protocols
Protocol: Acute Toxicity Study (Limit Test and Dose Escalation)
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity[7].
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male and female C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation: Acclimate animals for at least 7 days under standard housing conditions[8].
-
Dose Formulation: Prepare a suspension of the test compound in the vehicle.
-
Limit Test:
-
Fast animals overnight (with access to water).
-
Administer a single oral dose of 2000 mg/kg to a group of 5 male and 5 female mice.
-
Administer the vehicle to a control group.
-
Observe animals continuously for the first 4 hours, then periodically for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior)[9].
-
Record body weights daily.
-
If no mortality or significant toxicity is observed, the LD50 is considered greater than 2000 mg/kg.
-
-
Dose Escalation (if toxicity is seen in the limit test):
-
Use smaller groups of animals (n=3-5 per sex per group).
-
Administer single doses in a stepwise manner (e.g., 5, 50, 500 mg/kg).
-
Observe and record as described above.
-
-
Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis if deemed necessary.
Diagram: Acute Toxicity Workflow
Caption: Workflow for an acute oral toxicity study in mice.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single intravenous and oral dose[10][11].
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate for at least 3 days post-surgery.
-
Dosing:
-
Intravenous (i.v.) Group (n=5): Administer a single i.v. bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.) Group (n=5): Administer a single oral gavage dose (e.g., 10 mg/kg). Doses are selected to be well below the MTD.
-
-
Blood Sampling:
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis[10].
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine drug concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Calculate key PK parameters as listed in Table 2.
-
Protocol: Pharmacodynamic (PD) / Efficacy Study (Formalin-Induced Pain Model)
Objective: To evaluate the potential analgesic effects of the compound, based on the activity of some related piperidine derivatives[12].
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., morphine or gabapentin)
-
5% formalin solution
-
Male C57BL/6 mice (20-25g)
-
Observation chambers with mirrors
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Dosing:
-
Randomize animals into treatment groups (n=10 per group): Vehicle, Compound (e.g., 1, 10, 30 mg/kg, p.o.), and Positive Control.
-
Administer the compound or vehicle 60 minutes before the formalin injection.
-
-
Formalin Injection:
-
Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis:
-
Compare the paw licking time in the treatment groups to the vehicle group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the percentage of inhibition for each group.
-
Potential Signaling Pathways and Mechanisms of Action
Given the diverse activities of related compounds, this compound could potentially interact with multiple signaling pathways. Further in vitro and ex vivo studies would be required to elucidate the precise mechanism.
Diagram: Hypothetical Signaling Interactions
Caption: Potential biological targets based on related structures.
References
- 1. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. 2.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-(sec-butyl)phenoxy]piperidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-[4-(sec-butyl)phenoxy]piperidine synthesis. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, a powerful method for forming the key aryl ether bond.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low or no yield in a Buchwald-Hartwig C-O coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure you are using a reliable palladium source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can facilitate its reduction. The reaction is also highly sensitive to oxygen; ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]
-
Incorrect Base: The choice and strength of the base are crucial for the deprotonation of the piperidinol.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ could be tested, although this may require higher temperatures or longer reaction times.[4]
-
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving the reactants.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
-
Solution: Typical temperatures range from 80-110 °C.[2] If the yield is low at a lower temperature, gradually increase it. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture alongside the desired product. What are these and how can I minimize them?
Answer:
Side product formation is a common issue. Identifying the impurities can help in diagnosing the problem.
Possible Side Reactions & Solutions:
-
Hydrodehalogenation of the Aryl Halide: This results in the formation of sec-butylbenzene.
-
Cause: This can occur if there are sources of protic impurities (like water) or if a β-hydride elimination pathway is competing with the desired reductive elimination.[5]
-
Solution: Ensure all reagents and solvents are anhydrous. Using a ligand that promotes rapid reductive elimination can also minimize this side reaction.
-
-
Elimination from 4-Hydroxypiperidine: This can lead to the formation of 1,2,3,6-tetrahydropyridine.
-
Cause: This is more likely to occur under harsh basic conditions or at very high temperatures.
-
Solution: Consider using a milder base or lowering the reaction temperature.
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.
-
Cause: This side reaction is often promoted by certain catalyst/ligand combinations.
-
Solution: Screening different ligands can help identify a system that favors the desired cross-coupling over homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide (Br, Cl, I) is best to use for the 4-(sec-butyl)phenyl reactant?
A1: The general order of reactivity for aryl halides in Buchwald-Hartwig couplings is I > Br > Cl.[6] However, aryl iodides can sometimes have an inhibitory effect on the catalyst.[2] Aryl bromides often provide a good balance of reactivity and stability, making 1-bromo-4-(sec-butyl)benzene a good starting point. Aryl chlorides are less reactive and may require more specialized ligands (e.g., Buchwald's SPhos or XPhos) and harsher conditions.[7]
Q2: My 4-hydroxypiperidine is N-protected (e.g., with a Boc group). Will this affect the reaction?
A2: Yes, an N-Boc protecting group is compatible with the reaction and is often recommended. The free secondary amine of piperidine could potentially coordinate to the palladium catalyst and inhibit the reaction. The Boc group can be removed in a subsequent step if the unprotected piperidine is the final desired product.
Q3: How do I effectively remove the palladium catalyst and ligand byproducts during purification?
A3: Purification can be challenging. After the reaction, a common workup involves filtering the reaction mixture through a pad of celite to remove insoluble salts and some of the palladium. Subsequent purification by column chromatography on silica gel is usually necessary. Sometimes, a wash with an aqueous solution of a chelating agent like thiourea can help to scavenge residual palladium.
Q4: Can this reaction be scaled up?
A4: Yes, Buchwald-Hartwig reactions are used in industrial settings.[4] However, scaling up requires careful optimization of catalyst loading, temperature control, and mixing. The cost of the palladium catalyst and ligand can also be a significant factor on a larger scale.
Quantitative Data Summary
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 65 |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (1.5) | Toluene | 110 | 72 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | THF | 65 | 55 |
Experimental Protocol
Synthesis of this compound via Buchwald-Hartwig C-O Coupling
This protocol is a representative procedure based on established methods for similar transformations.[6][8]
Materials:
-
1-Bromo-4-(sec-butyl)benzene
-
N-Boc-4-hydroxypiperidine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution forms.
-
In a separate flask, dissolve N-Boc-4-hydroxypiperidine (1.2 mmol) and 1-bromo-4-(sec-butyl)benzene (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Add solid sodium tert-butoxide (1.2 mmol) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
-
If the unprotected product is desired, the Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 4-[4-(sec-butyl)phenoxy]piperidine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-[4-(sec-butyl)phenoxy]piperidine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a synthetic organic compound with the following predicted properties:
| Property | Value | Reference |
| Molecular Formula | C15H23NO | [1] |
| Molecular Weight | 233.35 g/mol | [1] |
| Boiling Point | 339.5±42.0 °C | [1] |
| Density | 0.978±0.06 g/cm3 | [1] |
| pKa | 9.74±0.10 | [1] |
Its structure, characterized by a lipophilic sec-butylphenoxy group and a polar piperidine ring, suggests limited aqueous solubility.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary causes include:
-
Low Intrinsic Aqueous Solubility: The compound is inherently poorly soluble in water.
-
"Salting Out" Effect: High salt concentrations in buffers (e.g., PBS) can decrease the solubility of nonpolar compounds.
-
pH Effects: The solubility of ionizable compounds is pH-dependent. As a basic compound (pKa ≈ 9.74), its solubility decreases as the pH approaches and exceeds its pKa.[1]
-
Temperature Changes: Solubility can be temperature-dependent. A decrease in temperature during the experiment can lead to precipitation.
-
High Compound Concentration: The concentration used may exceed its solubility limit in the specific assay medium.
Q3: What are the recommended initial steps to address solubility issues?
Start with the simplest and most common approaches before moving to more complex formulations.
Troubleshooting Guide
This guide provides a systematic approach to overcoming the solubility challenges of this compound.
Problem: Compound Precipitation Observed in Aqueous Buffer
Step 1: Initial Assessment and Simple Modifications
Before altering the formulation, review your experimental setup.
-
Workflow for Initial Assessment:
Caption: Initial troubleshooting workflow for precipitation.
-
Actionable Advice:
-
Lower the Concentration: Determine the minimal effective concentration required for your assay and test if a lower concentration prevents precipitation.
-
Adjust pH: For cell-free assays, consider adjusting the buffer pH to be at least 2 units below the pKa (i.e., pH < 7.7) to favor the more soluble protonated form. However, ensure the pH is compatible with your assay components.[2]
-
Reduce Salt Concentration: If permissible for your assay, try using a buffer with a lower ionic strength.
-
Step 2: Utilizing Co-solvents
If simple modifications are insufficient, the use of a water-miscible organic co-solvent is a common and effective strategy.[3][4]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are widely used.[4][5]
-
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution in your aqueous assay buffer.
-
Crucially , ensure the final concentration of the co-solvent in the assay is low (typically ≤1%, often <0.5%) to avoid artifacts or toxicity in cell-based assays.[6]
-
Visually inspect for precipitation immediately after dilution and after a relevant incubation period.
-
-
Comparative Data (Hypothetical):
| Co-solvent | Final Concentration in Assay | Maximum Soluble Concentration of Compound | Observations |
| None | 0% | < 1 µM | Immediate precipitation at ≥ 1 µM |
| DMSO | 0.1% | 10 µM | No precipitation observed up to 10 µM |
| DMSO | 0.5% | 50 µM | No precipitation observed up to 50 µM |
| Ethanol | 0.5% | 40 µM | No precipitation observed up to 40 µM |
-
Co-solvent Selection Logic:
Caption: Workflow for using co-solvents.
Step 3: Advanced Formulation Strategies
For assays requiring higher compound concentrations or for in vivo studies, more advanced formulation techniques may be necessary.
-
A. Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Non-ionic surfactants are generally preferred due to lower toxicity.[7][9]
-
Recommended Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS-15.[2][6]
-
Experimental Protocol: Surfactant-based Solubilization
-
Prepare the assay buffer containing the desired concentration of the surfactant (e.g., 0.01% - 0.1% w/v).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the compound stock to the surfactant-containing buffer with vigorous vortexing.
-
Equilibrate the solution for a set period (e.g., 30 minutes) before use.
-
Include a "vehicle control" (buffer with surfactant and the organic solvent) in your experiments.
-
-
-
B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10][11][12]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[11][13]
-
Signaling Pathway Analogy for Cyclodextrin Action:
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Experimental Protocol: Cyclodextrin Complexation
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer to the desired concentration (e.g., 1-5% w/v).
-
Add solid this compound or a concentrated stock solution to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
-
-
Comparative Data for Advanced Formulations (Hypothetical):
| Formulation Vehicle | Concentration | Maximum Soluble Concentration of Compound | Considerations |
| 0.1% Tween® 80 in PBS | 0.1% (w/v) | 80 µM | Potential for micelle effects on assay |
| 2% HP-β-CD in Water | 2% (w/v) | 250 µM | Can be suitable for in vivo use |
| 5% Solutol® HS-15 in PBS | 5% (w/v) | > 500 µM | Higher solubilization capacity, check assay compatibility |
Summary of Troubleshooting Strategies:
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, no additives | Limited by assay pH tolerance | Cell-free assays with flexible pH |
| Co-solvents (DMSO, Ethanol) | Easy to prepare, widely used | Potential for toxicity/artifacts at >0.5% | Initial screening, in vitro assays |
| Surfactants (Tween® 80) | Effective at low concentrations | Can interfere with some biological assays | Formulations where co-solvents are insufficient |
| Cyclodextrins (HP-β-CD) | High solubilization capacity, good biocompatibility | More complex preparation, higher cost | High concentration needs, in vivo studies |
By following this structured approach, researchers can effectively identify and overcome the solubility limitations of this compound, ensuring reliable and reproducible experimental results.
References
- 1. This compound CAS#: 946759-80-4 [amp.chemicalbook.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP2629763B1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 4-[4-(sec-butyl)phenoxy]piperidine experiments
Welcome to the technical support center for 4-[4-(sec-butyl)phenoxy]piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Characterization
Question 1: I am experiencing low yields during the synthesis of this compound. What are the potential causes and solutions?
Answer: Low synthetic yields can arise from several factors, from reaction conditions to reagent quality. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Suboptimal Base: The choice and amount of base can be critical in ether synthesis (e.g., Williamson ether synthesis). If using a weak base, consider switching to a stronger base like sodium hydride (NaH). Ensure the base is fresh and properly handled to avoid deactivation by moisture.
-
Leaving Group Efficiency: If your synthesis involves a nucleophilic substitution, the nature of the leaving group on the piperidine ring is important. A good leaving group (e.g., tosylate, mesylate) will improve reaction rates and yields.
-
Side Reactions: The presence of a secondary butyl group, which is an electron-donating group, can activate the phenolic ring, potentially leading to undesired side reactions.[1] Careful control of stoichiometry and temperature can minimize these.
-
Purification Losses: Significant loss of product can occur during the purification step. Optimize your purification method (e.g., column chromatography, recrystallization) to minimize losses. Ensure the chosen solvent system for chromatography provides good separation.
Question 2: My NMR spectrum of the final product shows unexpected peaks. How can I interpret these?
Answer: Unexpected peaks in your NMR spectrum can indicate the presence of impurities, byproducts, or residual starting materials.
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are frequently observed. Compare the chemical shifts of the unknown peaks with a standard solvent chart.
-
Starting Materials: Compare the spectrum of your product with the spectra of the starting materials (4-hydroxypiperidine and 4-sec-butylphenol derivative) to check for any unreacted components.
-
Byproducts: As mentioned, side reactions can occur. For instance, strong electron-releasing groups on an aryl ring can sometimes lead to hydrolyzed derivatives instead of the desired product.[1] Consider the possibility of O-alkylation vs. C-alkylation on the phenol ring, or byproducts from elimination reactions. Two-dimensional NMR techniques (e.g., COSY, HSQC) can help in elucidating the structure of these unexpected species.
Question 3: The mass spectrometry (MS) data for my synthesized this compound does not show the expected molecular ion peak. What could be the issue?
Answer: The absence of the expected molecular ion peak in MS can be due to several reasons:
-
Ionization Method: The choice of ionization technique (e.g., ESI, APCI) can affect the fragmentation pattern. Some molecules are prone to fragmentation and may not show a prominent molecular ion peak. Try a softer ionization method if available.
-
In-source Fragmentation: The compound might be fragmenting in the ion source. This can sometimes be addressed by optimizing the MS parameters, such as reducing the cone voltage.
-
Incorrect Product or Impurity: The major component of your sample might not be the target compound. Re-evaluate your NMR and other characterization data to confirm the structure.
Biological Assays
Question 4: I am observing inconsistent results in my biological assays with this compound. What are the potential sources of this variability?
Answer: Inconsistent biological activity can be a frustrating issue. Here are some areas to investigate:
-
Compound Purity and Stability: Ensure the purity of your compound batch is high and consistent between experiments. Impurities can have their own biological activities, leading to confounding results. Also, consider the stability of the compound in your assay buffer and at the storage temperature. Degradation can lead to a loss of activity over time.
-
Solubility Issues: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and variable results. Confirm the solubility of your compound and consider using a co-solvent like DMSO, ensuring the final concentration of the solvent does not affect the assay.
-
Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, cell density) can lead to significant differences in results. Maintain strict consistency in your experimental protocol.
-
Target Engagement: Lack of activity could be due to poor binding to the intended biological target. Consider running a target engagement assay to confirm that the compound is interacting with its intended target in the cellular environment.
| Parameter | Potential Issue | Troubleshooting Suggestion |
| Purity | Presence of active impurities | Re-purify the compound; Use a fresh, highly pure batch for each experiment. |
| Solubility | Precipitation in assay buffer | Determine the solubility limit; Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration. |
| Stability | Degradation in storage or assay | Assess stability at different conditions (temperature, light); Prepare fresh solutions for each experiment. |
| Assay Protocol | Inconsistent execution | Standardize all assay parameters (incubation times, concentrations, cell numbers). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: To a solution of 4-sec-butylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Alkoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: Add a solution of N-protected 4-methanesulfonyloxypiperidine (or a similar derivative with a good leaving group) (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, deprotect it under appropriate conditions (e.g., TFA for a Boc group).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Reagent | Molar Equivalent | Purpose |
| 4-sec-butylphenol | 1.0 | Starting material (nucleophile precursor) |
| Sodium Hydride (NaH) | 1.2 | Base (to deprotonate the phenol) |
| N-Boc-4-methanesulfonyloxypiperidine | 1.1 | Starting material (electrophile) |
| Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Hexanes | - | Chromatography Eluent |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Assuming this compound is designed as a hypothetical kinase inhibitor.
Caption: A hypothetical signaling pathway showing inhibition by the compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-[4-(sec-butyl)phenoxy]piperidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[4-(sec-butyl)phenoxy]piperidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound analogs?
A1: The most prevalent synthetic strategies for this class of compounds involve nucleophilic aromatic substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination. The choice of route often depends on the available starting materials and the desired scale of the reaction.
Q2: I am experiencing low yields in my Ullmann condensation reaction. What are the key parameters to optimize?
A2: Low yields in Ullmann-type reactions for diaryl ether synthesis are common and can often be improved by systematically optimizing several factors.[1][2] Key parameters to consider include the catalyst system, solvent, temperature, and base. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1] Modern methods utilize soluble copper catalysts with supporting ligands, which can lead to improved yields under milder conditions.
Q3: My Buchwald-Hartwig amination is giving me a significant amount of hydrodehalogenation byproduct. How can I minimize this?
A3: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination.[3] To minimize this, consider the following:
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands often suppress β-hydride elimination.
-
Base Selection: Using a weaker base or ensuring the base is not excessively strong for the substrate can sometimes reduce this side reaction.
-
Temperature Control: Lowering the reaction temperature may favor the desired reductive elimination over β-hydride elimination.
Q4: I am struggling with the purification of my final this compound product. What are some recommended techniques?
A4: Purification of piperidine analogs can be challenging due to their basic nature. Standard purification techniques include:
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[4]
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the purified product is re-extracted into an organic solvent.
Troubleshooting Guides
Troubleshooting Low Yield in Ullmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use freshly prepared or commercially available high-purity copper catalyst. Consider using a copper(I) source like CuI or generating Cu(I) in situ. |
| Low reaction temperature | Gradually increase the reaction temperature. Ullmann reactions often require elevated temperatures (150-220 °C).[1] | |
| Inappropriate solvent | Use a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene.[1] | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the catalyst. The use of supporting ligands like diamines can sometimes improve catalyst stability. |
| Insufficient base | Ensure at least a stoichiometric amount of a suitable base (e.g., K2CO3, Cs2CO3) is used to neutralize the generated acid. | |
| Formation of side products | Homocoupling of the aryl halide | This can be an issue at very high temperatures. Try to lower the reaction temperature and use a more efficient catalyst system. |
Troubleshooting Buchwald-Hartwig Amination Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation | β-Hydride elimination from the amide intermediate[3] | Use a bulkier phosphine ligand (e.g., XPhos, RuPhos). Lower the reaction temperature. |
| Formation of homocoupled amine (dimer) | Reductive elimination from two amido complexes | Lower the catalyst loading. Ensure slow addition of the amine to the reaction mixture. |
| Low conversion of starting materials | Inefficient catalyst system | Screen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands. |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The optimal base depends on the specific substrates. |
Experimental Protocols
Optimized Protocol for Ullmann Condensation Synthesis of this compound
This protocol is a representative procedure and may require further optimization for specific analogs.
-
Reagents and Materials:
-
4-(sec-butyl)phenol
-
4-Bromopiperidine (N-protected, e.g., with a Boc group)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere, add 4-(sec-butyl)phenol (1.0 eq), N-Boc-4-bromopiperidine (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the 4-(sec-butyl)phenol. c. Heat the reaction mixture to 150 °C with vigorous stirring. d. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. e. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of celite to remove insoluble inorganic salts. g. Wash the filtrate sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-20% ethyl acetate in hexanes) to afford the N-Boc protected product. j. Deprotection of the Boc group can be achieved using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
stability issues of 4-[4-(sec-butyl)phenoxy]piperidine in solution
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-[4-(sec-butyl)phenoxy]piperidine in solution?
A1: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation. The choice of solvent is also critical; neutral, aprotic solvents are generally preferred for long-term storage.
Q2: Which solvents are most suitable for dissolving this compound to ensure its stability?
A2: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for dissolving piperidine derivatives. Protic solvents like alcohols (methanol, ethanol) may be acceptable for short-term use but could participate in degradation reactions over time. Aqueous solutions, especially at non-neutral pH, are likely to be less stable.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its structure, the main potential degradation pathways are:
-
Hydrolysis: The ether linkage between the phenoxy and piperidine groups could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The piperidine ring and the sec-butyl group are potential sites of oxidation. Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1] The nitrogen atom in the piperidine ring can also be oxidized to form an N-oxide.[1]
-
Photodegradation: Exposure to UV light can induce degradation, particularly in the presence of photosensitizers.
Q4: Is this compound sensitive to pH changes in aqueous solutions?
A4: Yes, similar to other piperidine-containing compounds, its stability in aqueous solutions is expected to be highly pH-dependent. The piperidine nitrogen is basic and will be protonated at acidic pH. Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the ether bond. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period in solution. | Oxidation: The solution may be exposed to atmospheric oxygen. The solvent might contain peroxide impurities. | Degas the solvent before use. Prepare solutions under an inert atmosphere (nitrogen or argon). Use high-purity solvents and consider adding an antioxidant if compatible with your experimental setup. |
| Appearance of new peaks in HPLC analysis after storing the solution. | Degradation: The compound is unstable under the storage conditions (temperature, light, pH). | Re-evaluate storage conditions. Store solutions at a lower temperature, in amber vials to protect from light, and ensure the solvent is appropriate. Perform forced degradation studies to identify the nature of the degradants. |
| Inconsistent results in bioassays. | Compound Instability in Assay Buffer: The pH or composition of the assay buffer may be promoting degradation. | Check the stability of the compound directly in the assay buffer over the time course of the experiment. Adjust the buffer pH if possible or reduce the incubation time. |
| Precipitation of the compound from the solution. | Poor Solubility or Degradation to an Insoluble Product: The solvent may not be optimal for the required concentration, or a degradation product may be less soluble. | Test different solvents or solvent mixtures to improve solubility. If degradation is suspected, analyze the precipitate to identify it. |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. These are not confirmed for this specific molecule but represent common reactions for related structures.
Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours. At time points, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. At time points, withdraw an aliquot and dilute for analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of stressed samples with that of the unstressed control to identify degradation peaks. Aim for 5-20% degradation of the parent compound.
Workflow for forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Materials:
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Buffers (e.g., ammonium acetate, phosphate buffer)
-
Forced degradation samples from Protocol 1
Procedure:
-
Initial Method Development:
-
Mobile Phase: Start with a gradient of acetonitrile and water (or a suitable buffer, e.g., 10 mM ammonium acetate, pH adjusted). A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a DAD to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find the optimal wavelength for the parent compound and potential degradants.
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from Protocol 1) to evaluate the separation.
-
Adjust the gradient slope, mobile phase composition (e.g., switch to methanol, change buffer pH) to achieve adequate resolution (>1.5) between the parent peak and all degradation peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products. Peak purity analysis using a DAD is essential.
-
Linearity: Analyze a series of dilutions of the parent compound to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate) on the results.
-
This structured approach will provide a solid foundation for researchers to assess and manage the stability of this compound in their specific experimental contexts.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
avoiding common pitfalls in 4-[4-(sec-butyl)phenoxy]piperidine functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-[4-(sec-butyl)phenoxy]piperidine in various functional assays. Given the structural motifs of this compound, it is postulated to interact with G-protein coupled receptors (GPCRs) or sigma receptors. The following guides are designed to address common challenges in these assay types.
Frequently Asked Questions (FAQs)
Q1: What are the likely molecular targets of this compound?
A1: Based on its chemical structure, which includes a piperidine ring and a phenoxy moiety, this compound shares features with ligands known to bind to sigma receptors (σ1 and σ2) and various G-protein coupled receptors (GPCRs).[1][2][3] It is recommended to initially screen the compound against a panel of these receptors to determine its primary target(s).
Q2: Which functional assays are most appropriate for characterizing this compound?
A2: The choice of assay depends on the identified target.
-
For sigma receptors: Radioligand binding assays are fundamental for determining binding affinity (Ki).[1] Functional assays for sigma receptors are less standardized but can include cell viability and caspase-3 activity assays, as some sigma-2 ligands induce apoptosis.[4][5]
-
For GPCRs:
Q3: How should I prepare this compound for in vitro assays?
A3: Due to its hydrophobic nature, the compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.1%) to prevent artifacts.
Troubleshooting Guides
Radioligand Binding Assays
Problem: High Non-Specific Binding
-
Possible Cause: The radioligand or test compound is hydrophobic and sticking to the filter plates or membranes.[12]
-
Solution:
-
Reduce the concentration of the radioligand. A concentration at or below the Kd is recommended.[12]
-
Increase the number of wash steps with ice-cold wash buffer.
-
Add a detergent like 0.1% BSA to the wash buffer to reduce non-specific interactions.[12]
-
Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
-
Problem: No or Low Specific Binding
-
Possible Cause: The concentration of the receptor in the membrane preparation is too low, or the receptor has degraded.[1]
-
Solution:
-
Prepare fresh cell membranes for the assay.
-
Increase the amount of membrane protein per well.
-
Ensure that the radioligand has not degraded and retains high specific activity.[12]
-
Verify the identity and purity of your synthesized this compound.
-
| Parameter | Recommended Condition |
| Radioligand Concentration | At or near Kd |
| Unlabeled Competitor | 100x concentration of radioligand for non-specific binding |
| Incubation Time | 60-120 minutes at room temperature (must be optimized) |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
Table 1: General starting conditions for a radioligand binding assay.
cAMP Assays
Problem: High Variability Between Replicates
-
Possible Cause: Inconsistent cell numbers per well or uneven distribution of cells.
-
Solution:
Problem: Low Signal Window (Agonist Stimulation)
-
Possible Cause: The cells may not express a sufficient number of receptors, or the assay conditions are not optimal.[8]
-
Solution:
| Parameter | Gs Assay | Gi Assay |
| Cell Seeding Density | Optimize for 80-90% confluency | Optimize for 80-90% confluency |
| PDE Inhibitor (IBMX) | 0.5 mM | 0.5 mM |
| Forskolin Concentration | N/A | EC80 concentration |
| Stimulation Time | 30 minutes | 30 minutes |
Table 2: Example optimized conditions for Gs and Gi coupled cAMP assays.
Calcium Mobilization Assays
Problem: High Background Fluorescence
-
Possible Cause: Autofluorescence from the compound or cell culture medium. Incomplete removal of dye loading buffer.
-
Solution:
-
Run a control plate with the compound and no cells to check for autofluorescence.
-
Use serum-free, phenol red-free medium for the assay.
-
Ensure the dye loading buffer is completely removed and replaced with assay buffer before adding the compound.
-
Problem: No Response to a Known Agonist
-
Possible Cause: Insufficient dye loading, cell health issues, or receptor desensitization.
-
Solution:
-
Optimize the incubation time and temperature for the calcium-sensitive dye.[11]
-
Use cells with low passage numbers and ensure high viability.
-
Check for the expression of the target receptor in your cell line.
-
Some cell lines, like CHO and HeLa, may require an inhibitor of organic anion transporters, such as probenecid, for better dye retention.[15]
-
| Parameter | Recommended Condition |
| Cell Plating | 90-100% confluent monolayer on assay day[11] |
| Dye Loading | 30-60 min at 37°C, followed by 30 min at room temp[11] |
| Assay Buffer | HBSS with 20 mM HEPES |
| Compound Addition | Use a system with integrated fluidics for immediate reading |
Table 3: Key parameters for a successful calcium mobilization assay.
Methodologies and Visualizations
Detailed Protocol: Calcium Mobilization Assay
-
Cell Plating: Seed cells (e.g., HEK293 expressing the target receptor) in a 96-well, black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.[11] Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the growth medium and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and probenecid) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a separate 96-well plate at 4x the final desired concentration in assay buffer.
-
Assay Execution: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
Measurement: The instrument will establish a baseline fluorescence reading for 10-20 seconds. It will then add 50 µL of the compound from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically 2-3 minutes). The change in fluorescence indicates intracellular calcium release.
Visualized Workflows and Pathways
Caption: Hypothetical Gq signaling pathway for this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
refining purification protocols for high-purity 4-[4-(sec-butyl)phenoxy]piperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity 4-[4-(sec-butyl)phenoxy]piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 4-hydroxypiperidine and 4-sec-butylphenol. Side products from the Williamson ether synthesis, which is a common route for this compound, can also be present. Additionally, residual solvents from the reaction and workup steps are often found in the crude product.
Q2: What is the recommended first step in the purification process of the crude product?
A2: An initial acid-base extraction is often recommended. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution will protonate the piperidine nitrogen, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. After separation, the aqueous layer is basified to regenerate the free base, which can then be extracted with an organic solvent.
Q3: Is this compound crystalline, and can it be purified by recrystallization?
A3: Many 4-aryloxypiperidine derivatives are crystalline solids.[1] Recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and may require some experimentation. Common solvent systems for similar compounds include ethanol, methanol/ethyl acetate, and isopropyl alcohol.[2]
Q4: When is column chromatography the preferred method of purification?
A4: Column chromatography is preferred when dealing with complex mixtures of impurities that cannot be easily removed by extraction or recrystallization. It is particularly useful for separating compounds with similar polarities.
Q5: How can I determine the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
Troubleshooting Guides
Issue 1: Oily Product Instead of a Solid After Synthesis
-
Question: My final product is an oil, but I was expecting a solid. How can I induce crystallization?
-
Answer:
-
Solvent Trituration: Try adding a non-polar solvent like hexanes or pentane to your oil and stirring vigorously. This can sometimes induce precipitation of the solid product.
-
Seed Crystals: If you have a small amount of pure solid from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly at room temperature or in a refrigerator.
-
Conversion to Salt: Convert the free base to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like ether or methanol. The salt is often more crystalline and can be purified by recrystallization.[2] The pure salt can then be converted back to the free base by treatment with a base.
-
Issue 2: Streaking on Silica Gel TLC/Column Chromatography
-
Question: When I run a TLC or a column, my compound streaks and does not move as a defined spot. What is causing this and how can I fix it?
-
Answer: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing streaking. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used. Alternatively, a mobile phase containing ammonia in methanol can be effective.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Issue 3: Low Yield After Purification
-
Question: My final yield of the pure product is very low. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: Ensure your initial synthesis reaction has gone to completion using TLC or another monitoring technique.
-
Loss During Extraction: During acid-base extractions, ensure the pH is sufficiently acidic (around 2) to fully protonate the piperidine and sufficiently basic (around 10-12) to deprotonate it for extraction into the organic layer. Perform multiple extractions with smaller volumes of solvent.
-
Improper Recrystallization Solvent: If the product is too soluble in the recrystallization solvent, you will have low recovery. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography Losses: Overly broad fractions during column chromatography can lead to the loss of product in mixed fractions. Use a shallow solvent gradient and collect smaller fractions.
-
Data Presentation
Table 1: Comparison of Purification Methods for 4-Aryloxypiperidine Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | >85% | Removes non-basic impurities, scalable. | Does not remove basic impurities. |
| Recrystallization | >99% | 60-80% | High purity, cost-effective for large scale. | Requires a crystalline product, yield can be lower. |
| Column Chromatography | >99% | 50-70% | Excellent for complex mixtures, high resolution. | Time-consuming, uses large solvent volumes, can be costly. |
Note: The values presented are typical for 4-aryloxypiperidine derivatives and may vary for this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and add 1M hydrochloric acid.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl twice more.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is approximately 10-12.
-
Extract the aqueous layer three times with a fresh portion of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude or extracted product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropyl alcohol, or a mixture like methanol/ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 4-[4-(sec-butyl)phenoxy]piperidine (Compound-X)
This technical support guide is intended for researchers, scientists, and drug development professionals using 4-[4-(sec-butyl)phenoxy]piperidine, hereafter referred to as Compound-X. This document provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects observed during experimentation.
Compound Profile (Hypothetical):
-
Compound Name: this compound (Compound-X)
-
Primary Target: Kinase-Y (a hypothetical kinase involved in oncology signaling pathways).
-
Potential Off-Target Profile:
-
hERG potassium channel inhibition.
-
Sigma-1 (σ1) and Sigma-2 (σ2) receptor binding.
-
Muscarinic M1/M3 receptor antagonism.
-
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cancer cell line assays at concentrations where we expect to see specific inhibition of Kinase-Y. What could be the cause?
A1: Unexpected cytotoxicity can arise from several off-target effects. Based on the chemical structure of Compound-X, the most likely culprits are inhibition of the hERG potassium channel or interaction with sigma receptors, which can trigger apoptotic pathways in certain cell types. We recommend performing a cell viability assay with a broader dose-response range to determine the cytotoxic concentration (CC50) and compare it to the half-maximal effective concentration (EC50) for Kinase-Y inhibition. A small therapeutic window between the EC50 and CC50 suggests off-target toxicity.
Q2: Our in-cell western assays show a decrease in the phosphorylation of a Kinase-Y substrate, but the results are not consistent across different cell lines. Why might this be?
A2: This inconsistency could be due to differential expression of off-target proteins in your cell lines. For example, some cell lines may express higher levels of sigma or muscarinic receptors. Activation or inhibition of these receptors by Compound-X could trigger signaling cascades that indirectly affect the Kinase-Y pathway or confound your assay readout. We advise performing qPCR or western blotting to profile the expression levels of potential off-target receptors (hERG, Sigma-1, Sigma-2, Muscarinic M1/M3) in the cell lines you are using.
Q3: We are preparing for in vivo studies. Are there any predicted organ-specific toxicities we should be aware of?
A3: Yes, due to the potential for hERG channel inhibition, there is a risk of cardiotoxicity.[1][2][3][4] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can result in life-threatening arrhythmias.[2][3][4] We strongly recommend conducting an in vitro hERG assay (e.g., patch-clamp or thallium flux) to assess the inhibitory potential of Compound-X before proceeding with in vivo studies.[1][3][5] Additionally, sigma receptor modulation can have complex effects on the central nervous system (CNS), so careful behavioral monitoring in animal models is also advised.[6][7]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations. | Off-target hERG inhibition: Can lead to ion imbalance and cell death. | 1. Perform a hERG functional assay (e.g., thallium flux) to determine the IC50 for hERG inhibition.[1] 2. Compare the hERG IC50 with the Kinase-Y IC50. A ratio of less than 10-fold is a cause for concern. |
| Sigma receptor-mediated apoptosis: Sigma-2 receptor ligands, in particular, are known to induce apoptosis in tumor cells.[7] | 1. Conduct sigma receptor binding assays to determine the affinity (Ki) of Compound-X for σ1 and σ2 receptors.[6][8] 2. Use known sigma receptor antagonists in co-treatment with Compound-X to see if cytotoxicity is rescued. | |
| Cell morphology changes unrelated to Kinase-Y inhibition (e.g., neurite outgrowth, vacuolization). | Sigma-1 receptor agonism: Can modulate intracellular calcium and affect cell morphology. | 1. Characterize the functional activity (agonist/antagonist) of Compound-X at the sigma-1 receptor. 2. Observe if these morphological changes correlate with the sigma-1 binding affinity. |
Guide 2: Inconsistent Kinase Inhibition Data
| Observed Issue | Potential Cause | Recommended Action |
| Potency of Compound-X varies significantly between biochemical and cell-based assays. | Cellular off-target engagement: Off-targets like muscarinic receptors can activate parallel signaling pathways (e.g., PLC/IP3) that may counteract or enhance the effects of Kinase-Y inhibition. | 1. Profile the muscarinic receptor subtype expression in your cells. 2. Co-treat with a known muscarinic antagonist (e.g., atropine) to see if the potency of Compound-X on Kinase-Y is stabilized. |
| Assay interference: Compound-X might interfere with the assay technology (e.g., luciferase-based ATP detection assays).[9][10] | 1. Run a control experiment to test for assay interference by adding Compound-X to a reaction with no kinase. 2. Use an orthogonal assay method (e.g., radiometric or fluorescence polarization) to confirm kinase inhibition.[11] |
Quantitative Data Summary
The following tables present hypothetical data for Compound-X to illustrate a potential pharmacological profile.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / Ki (nM) |
| Kinase-Y | Biochemical Kinase Assay | 15 |
| hERG Channel | Patch Clamp Assay | 250 |
| Sigma-1 Receptor | Radioligand Binding Assay | 85 |
| Sigma-2 Receptor | Radioligand Binding Assay | 320 |
| Muscarinic M1 Receptor | Radioligand Binding Assay | 950 |
Table 2: Cell-Based Assay Data (MCF-7 Cells)
| Assay | Endpoint | EC50 / CC50 (nM) |
| Kinase-Y Phosphorylation | In-Cell Western | 35 |
| Cell Viability | MTT Assay | 300 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of Compound-X.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13][15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12][13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: hERG Thallium Flux Assay
This is a functional assay to screen for hERG channel inhibition.
-
Cell Plating: Plate HEK293 cells stably expressing the hERG channel in a 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[1]
-
Compound Incubation: Add varying concentrations of Compound-X and a positive control (e.g., Astemizole) to the wells and incubate.
-
Thallium Stimulation: Add a stimulus buffer containing thallium chloride to initiate ion flux through the open hERG channels.[1]
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a kinetic plate reader.[1] The increase in fluorescence corresponds to thallium influx.
-
Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration of Compound-X relative to controls and determine the IC50 value.
Protocol 3: Sigma Receptor Radioligand Binding Assay
This protocol determines the binding affinity of Compound-X for sigma receptors.
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[7]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1) and increasing concentrations of unlabeled Compound-X.[6][8]
-
Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of Compound-X to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Visualizations
Caption: On- and off-target signaling pathways of Compound-X.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Logic diagram for diagnosing inconsistent assay results.
References
- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Assay | PPTX [slideshare.net]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 5. hERG potassium channel assay. [bio-protocol.org]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Production of 4-[4-(sec-butyl)phenoxy]piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-[4-(sec-butyl)phenoxy]piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, which is typically prepared via a Williamson ether synthesis.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of 4-(sec-butyl)phenol: The phenoxide, the nucleophile in this reaction, is not being formed in sufficient quantity. | - Use a stronger base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and properly handled to avoid deactivation by moisture. - Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Water will consume the base and protonate the phenoxide, reducing its nucleophilicity. |
| Side Reactions (E2 Elimination): The piperidine electrophile, particularly if it has a leaving group on a secondary carbon, can undergo elimination instead of substitution. | - Optimize Leaving Group: Use a good leaving group on the piperidine ring that favors SN2 reactions, such as a tosylate (OTs) or mesylate (OMs) on a primary carbon if the synthesis strategy allows. If using a 4-halopiperidine, iodide is a better leaving group than bromide or chloride. - Lower Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction.[1] Running the reaction at a lower temperature for a longer duration may improve the yield of the desired ether. |
| Steric Hindrance: The sec-butyl group on the phenol and the piperidine ring can sterically hinder the SN2 reaction.[2][3] | - Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to solvate the cation of the base and increase the nucleophilicity of the phenoxide.[4] - Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like a quaternary ammonium salt can help bring the reactants together. |
| Poor Quality Starting Materials: Impurities in the 4-(sec-butyl)phenol or the piperidine derivative can interfere with the reaction. | - Purify Starting Materials: Ensure the purity of both starting materials before the reaction. 4-(sec-butyl)phenol can be purified by distillation or recrystallization. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted 4-(sec-butyl)phenol: Due to its acidic nature, it can be challenging to separate from the basic product. | - Aqueous Workup: Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to deprotonate and dissolve the unreacted phenol in the aqueous layer. The product will remain in the organic layer. Follow with a water wash to remove any residual base. |
| Formation of Byproducts: Isomeric butylphenols (e.g., o-sec-butylphenol, 2,6-di-sec-butylphenol) from the synthesis of the starting material can lead to the formation of corresponding isomeric ether byproducts.[5][6] Butene elimination from the sec-butyl group under harsh conditions is also a possibility. | - Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to reduce tailing of the basic product). - Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
| Product Tailing on Silica Gel Chromatography: The basic nature of the piperidine nitrogen can cause strong interaction with the acidic silica gel. | - Basified Silica/Solvent: Add a small amount of a volatile base like triethylamine (0.1-1%) to the chromatography eluent to suppress the interaction between the product and the silica gel. Alternatively, use basic alumina for chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-(sec-butyl)phenol (the nucleophile) with a piperidine derivative bearing a good leaving group at the 4-position (the electrophile), such as 4-bromopiperidine or 4-tosyloxypiperidine. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this reaction.
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this product?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Exothermic reactions, especially during the formation of the phenoxide with a strong base, need to be carefully controlled.
-
Efficient Stirring: To ensure homogeneity in a large reactor, especially when dealing with slurries (e.g., with K₂CO₃ or NaH).
-
Anhydrous Conditions: Maintaining a dry environment is crucial to prevent the deactivation of the base and the phenoxide.
-
Choice of Solvent: The solvent should be able to dissolve the reactants to a reasonable extent and be suitable for the reaction temperature. For industrial scale, factors like cost, safety, and ease of removal are also important.
Q3: What are the potential impurities I should look for in my final product?
A3: Potential impurities could include:
-
Unreacted 4-(sec-butyl)phenol.
-
Byproducts from the synthesis of 4-(sec-butyl)phenol, such as ortho- and di-sec-butylated phenols, and their corresponding ether products.[5][6]
-
Products of E2 elimination from the piperidine electrophile.
-
Residual solvent and base.
Q4: Can I use 4-hydroxypiperidine directly in this synthesis?
A4: No, a direct reaction between 4-(sec-butyl)phenol and 4-hydroxypiperidine is not feasible for forming an ether bond. The hydroxyl group on the piperidine is a poor leaving group. It needs to be converted into a better leaving group, such as a tosylate or a halide, before reacting with the phenoxide.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (Lab Scale)
This protocol is a representative example based on general Williamson ether synthesis procedures.
Materials:
-
4-(sec-butyl)phenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
N-Boc-4-tosyloxypiperidine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-(sec-butyl)phenol.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour, or until gas evolution ceases.
-
In a separate flask, dissolve N-Boc-4-tosyloxypiperidine in a minimal amount of anhydrous DMF.
-
Add the solution of the tosylate dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.
Protocol 2: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine
Materials:
-
N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (1.0 eq)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 9.
-
Extract the free base with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for Williamson Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | NaH | DMF | 80 | 12 | 85 |
| 3 | Cs₂CO₃ | DMF | 90 | 10 | 90 |
| 4 | t-BuOK | THF | 65 | 18 | 78 |
Note: These are representative yields and will vary based on the specific reactants, purity of reagents, and reaction scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Ethoxypiperidine | 1122-86-7 [sigmaaldrich.com]
- 5. EP2521706A2 - Process for producing a t-butyl phenol from a c4 raffinate stream - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | C27H30N6O3 | CID 59799012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-[4-(sec-butyl)phenoxy]piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous NMR spectra of 4-[4-(sec-butyl)phenoxy]piperidine.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the NMR analysis of this compound, particularly concerning signal overlap and complex splitting patterns.
Question: Why is the aromatic region of my ¹H NMR spectrum difficult to interpret?
Answer: The aromatic region (typically δ 6.8-7.2 ppm) of this compound can be challenging due to the overlap of signals from the para-substituted benzene ring. The two aromatic protons ortho to the phenoxy group and the two protons ortho to the sec-butyl group are chemically distinct but may have very similar chemical shifts, leading to complex and overlapping multiplets that do not follow simple first-order splitting rules. This is a common issue in spectra of molecules with benzene rings[1].
Troubleshooting Steps:
-
Optimize Shimming: Ensure the instrument's magnetic field homogeneity is optimized to achieve the best possible resolution. Poor shimming can exacerbate peak broadening and overlap[2].
-
Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap[2][3]. Aromatic solvents, in particular, can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can aid in signal dispersion[3].
-
2D NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other, even if their signals are overlapping[4][5]. Cross-peaks in the COSY spectrum will reveal the coupling network within the aromatic spin system.
Question: The aliphatic region of my ¹H NMR spectrum shows broad and poorly resolved multiplets. What could be the cause?
Answer: The aliphatic region can be complex due to several factors:
-
Overlapping Signals: The signals from the piperidine ring protons and the sec-butyl group protons can overlap, making it difficult to assign specific resonances.
-
Complex Splitting Patterns: The methine proton of the sec-butyl group is coupled to five other protons (two from the methylene group and three from the methyl group), resulting in a complex multiplet[6][7]. Additionally, the protons on the piperidine ring form a complex spin system.
-
Diastereotopic Protons: The two methylene protons of the sec-butyl group and the axial and equatorial protons on the piperidine ring are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple to each other, further complicating the spectrum[7].
Troubleshooting Steps:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase signal dispersion and simplify complex multiplets.
-
2D NMR (HSQC & COSY):
-
A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton signal to its directly attached carbon atom[4][8]. This is extremely useful for separating the piperidine signals from the sec-butyl signals.
-
A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the piperidine ring and the sec-butyl group independently[9].
-
Question: How can I definitively assign the signals of the sec-butyl group?
Answer: The sec-butyl group presents a characteristic set of signals. However, overlap with other aliphatic signals can be an issue.
Assignment Workflow:
-
Identify the Doublet and Triplet: Look for a doublet (CH₃) and a triplet (CH₃) in the upfield region (typically δ 0.8-1.3 ppm).
-
Locate the Methylene Protons: The diastereotopic methylene protons (CH₂) will likely appear as a complex multiplet, further downfield than the methyl groups.
-
Find the Methine Proton: The methine proton (CH) will be a multiplet due to coupling with the adjacent methyl and methylene groups.
-
Use 2D NMR:
-
COSY: A COSY spectrum will show a cross-peak between the methine proton and both the adjacent methyl and methylene protons. It will also show a correlation between the methylene protons and the terminal methyl group.
-
HSQC: An HSQC spectrum will correlate each of these proton signals to their respective carbon signals, confirming their identity.
-
Question: The N-H proton of the piperidine ring is not visible or is very broad. Why?
Answer: The N-H proton signal can be broad due to intermediate rates of chemical exchange with residual water or other exchangeable protons in the sample. Its chemical shift can also be highly variable depending on the solvent, concentration, and temperature.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, confirming its identity[2].
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the N-H signal by altering the rate of chemical exchange.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (ortho to O) | 6.8 - 7.0 | d | 2H |
| Aromatic (ortho to sec-butyl) | 7.0 - 7.2 | d | 2H |
| Piperidine CH (at C4) | 4.2 - 4.5 | m | 1H |
| Piperidine CH₂ (at C2, C6) | 2.9 - 3.2 | m | 4H |
| Piperidine CH₂ (at C3, C5) | 1.8 - 2.1 | m | 4H |
| sec-Butyl CH | 2.5 - 2.8 | sextet | 1H |
| sec-Butyl CH₂ | 1.5 - 1.7 | m | 2H |
| sec-Butyl CH₃ (doublet) | 1.1 - 1.3 | d | 3H |
| sec-Butyl CH₃ (triplet) | 0.8 - 1.0 | t | 3H |
| Piperidine NH | Variable (1.5 - 3.0) | br s | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (ipso, attached to O) | 155 - 158 |
| Aromatic C (ipso, attached to sec-butyl) | 140 - 143 |
| Aromatic CH (ortho to sec-butyl) | 128 - 130 |
| Aromatic CH (ortho to O) | 118 - 120 |
| Piperidine CH (at C4) | 70 - 75 |
| Piperidine CH₂ (at C2, C6) | 45 - 50 |
| Piperidine CH₂ (at C3, C5) | 30 - 35 |
| sec-Butyl CH | 40 - 45 |
| sec-Butyl CH₂ | 30 - 35 |
| sec-Butyl CH₃ (doublet) | 20 - 25 |
| sec-Butyl CH₃ (triplet) | 10 - 15 |
Experimental Protocols
1. Sample Preparation for High-Resolution NMR
-
Solvent: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).
-
Purity: Ensure the solvent is of high purity to avoid extraneous peaks. Filter the sample through a small plug of glass wool into a clean, dry NMR tube if any particulate matter is present.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. Protocol for Acquiring 2D COSY Spectrum
A COSY experiment is crucial for establishing proton-proton coupling networks.
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Parameters:
-
Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Increments (F1): Acquire at least 256 increments in the F1 dimension for adequate resolution.
-
Scans per Increment: Typically 2-4 scans are sufficient, depending on the sample concentration.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
3. Protocol for Acquiring 2D HSQC Spectrum
An HSQC experiment is essential for correlating protons to their directly attached carbons, which is key to resolving overlap in the aliphatic region.
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Parameters:
-
¹H Spectral Width (F2): Set to cover the full proton range (e.g., 0-12 ppm).
-
¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 0-160 ppm).
-
Coupling Constant: Optimize for one-bond ¹J(C,H) coupling (typically ~145 Hz).
-
Number of Increments (F1): Acquire at least 128-256 increments.
-
Scans per Increment: Increase the number of scans (e.g., 8-16) compared to the COSY experiment due to the lower natural abundance of ¹³C.
-
Visual Workflow for Troubleshooting
The following diagrams illustrate the logical steps for addressing common NMR interpretation challenges.
Caption: Workflow for resolving ambiguities in NMR spectra.
Caption: Logic for using HSQC to assign aliphatic signals.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. docbrown.info [docbrown.info]
- 7. hil1_sln.html [ursula.chem.yale.edu]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine and Other Piperidine-Based Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-[4-(sec-butyl)phenoxy]piperidine with other notable piperidine derivatives that target monoamine transporters. The information presented herein is intended to support research and drug development efforts by offering a detailed look at the pharmacological profiles, experimental data, and underlying mechanisms of action of these compounds.
Introduction to 4-Phenoxypiperidine Derivatives
The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various G-protein coupled receptors and neurotransmitter transporters. The orientation of the phenoxy group and the substitution pattern on both the piperidine nitrogen and the phenyl ring can significantly influence binding affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these structure-activity relationships (SAR) is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.
While specific quantitative data for this compound is not extensively available in the public domain, its structural features suggest potential interactions with monoamine transporters. The sec-butyl substitution on the phenoxy ring introduces a lipophilic moiety that can influence binding pocket interactions. This guide will compare its inferred properties based on SAR with established piperidine-based transporter ligands.
In Vitro Pharmacological Comparison
The primary mechanism of action for many piperidine derivatives is the inhibition of monoamine reuptake by binding to DAT, NET, and/or SERT. The binding affinities (Ki) of several well-characterized piperidine and related compounds are presented in Table 1 for comparative purposes.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Target(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| GBR 12909 (Vanoxerine) | 1[1][2][3][4][5] | >100[4][5] | >100[4][5] | DAT |
| Paroxetine | 1100[6] | 350[6] | 0.05[6] | SERT |
| Reboxetine | >10,000[7] | 13.4[7] | 273.5[7] | NET |
Inference on this compound: Based on the general SAR of 4-phenoxypiperidine derivatives, it is plausible that this compound exhibits some affinity for monoamine transporters. The nature and position of the substituent on the phenoxy ring are critical determinants of potency and selectivity. For instance, studies on related 4-phenylpiperidine analogs have shown that bulky, lipophilic groups can enhance DAT affinity.
Signaling Pathways and Mechanism of Action
The primary signaling pathway affected by these compounds is the modulation of monoaminergic neurotransmission. By blocking the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft, these inhibitors prolong the presence of the neurotransmitters, leading to enhanced postsynaptic receptor activation.
Figure 1. Mechanism of monoamine transporter inhibition by 4-phenoxypiperidine derivatives.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.
Monoamine Transporter Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to DAT, NET, and SERT by measuring the displacement of a specific radioligand.
Figure 2. Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the transporter of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
This test assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal injection).
-
Testing: Immediately after administration, the animal is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).
-
Data Analysis: The data are analyzed to compare the locomotor activity of the compound-treated group to the vehicle-treated control group.
This test is commonly used to screen for potential antidepressant activity.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (optional but common for rats): On the first day, animals are placed in the water for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle and then placed back in the water for a 5-6 minute test session.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the final 4 minutes of the test is recorded.
-
Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates key structural modifications on the 4-phenoxypiperidine scaffold and their general impact on monoamine transporter affinity.
Figure 3. General structure-activity relationships for 4-phenoxypiperidine derivatives.
Conclusion
The 4-phenoxypiperidine scaffold remains a versatile platform for the design of monoamine transporter inhibitors. While direct experimental data for this compound is limited, SAR principles suggest it may possess activity at these transporters, likely with a preference for DAT due to the lipophilic nature of the sec-butyl group. The comparative data provided for well-known ligands such as GBR 12909, paroxetine, and reboxetine offer a valuable benchmark for researchers investigating novel piperidine derivatives. The detailed experimental protocols included in this guide are intended to support the rigorous evaluation of new chemical entities in this class. Further empirical testing is necessary to fully elucidate the pharmacological profile of this compound and its potential as a CNS-active agent.
References
- 1. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reboxetine - Wikipedia [en.wikipedia.org]
Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine and Known Dopamine D4 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative dopamine D4 receptor antagonist, 4-[4-(sec-butyl)phenoxy]piperidine, against a selection of well-characterized inhibitors of the dopamine D4 (D4) receptor. Due to the limited publicly available data on this compound, this analysis is based on the hypothesis that its phenoxypiperidine scaffold, a common feature in many known D4 antagonists, confers activity at this receptor. The following sections present a quantitative comparison of binding affinities, detailed experimental protocols for assessing receptor inhibition, and a visualization of the relevant signaling pathway.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is often quantified by its binding affinity (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values of a compound for its primary target versus other related receptors. The following table summarizes the binding affinities of known dopamine D4 receptor antagonists for the human D2, D3, and D4 receptors.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-745,870 | 0.43[1] | >1000 | >1000 | >2325 | >2325 |
| FAUC 213 | 2.2[2] | 3400[2] | 5300[2] | 1545 | 2409 |
Note: Higher selectivity ratios indicate a greater preference for the D4 receptor over the D2 and D3 subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize dopamine D4 receptor inhibitors.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine D4 receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
Materials:
-
HEK293T cell membranes transiently expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-N-methylspiperone.
-
Binding buffer: 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.[3]
-
Wash buffer: 50 mM Tris HCl, pH 7.4.[3]
-
Test compounds (e.g., this compound, known inhibitors) at various concentrations.
-
96-well plates.
-
Glass fiber filters (GF/A).
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-N-methylspiperone at a final concentration of 0.8–1.0 nM), and varying concentrations of the test compound.[3]
-
For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is added to a set of wells.
-
Incubate the plates for 2 hours at room temperature in the dark.[3]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[3]
-
Quickly wash the filters three times with cold wash buffer.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonist cAMP Assay
This assay measures the ability of a test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the dopamine D4 receptor. The D4 receptor is coupled to a Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Forskolin or other adenylyl cyclase activator.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in 96-well or 384-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of an adenylyl cyclase activator like forsklin.[5]
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.[5]
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
The ability of the test compound to reverse the dopamine-induced decrease in cAMP is measured and the IC50 value is determined. This IC50 represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal forskolin-stimulated level in the presence of the agonist.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 4. innoprot.com [innoprot.com]
- 5. dovepress.com [dovepress.com]
Assessing the Selectivity of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-[4-(sec-butyl)phenoxy]piperidine's selectivity profile with alternative sigma receptor ligands. The information is compiled from various experimental data to offer an objective assessment for research and development purposes.
Introduction
This compound belongs to the phenoxyalkylpiperidine class of compounds, which are known to exhibit affinity for sigma receptors. Sigma receptors, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions and are considered promising targets for therapeutic intervention in various central nervous system disorders and cancer.[1] The selectivity of a ligand for a specific receptor subtype is a critical factor in drug development, as it can minimize off-target effects and enhance therapeutic efficacy. This guide assesses the selectivity of this compound by comparing its binding affinities with those of other well-characterized sigma receptor ligands.
Comparative Selectivity Profile
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference Compound(s) |
| Phenoxyalkylpiperidine Analogues | ||||
| 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | 52.3 - 809 | High | |
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | >100 | High | |
| Selective σ₁ Ligands | ||||
| (+)-Pentazocine | 3.1 | 5,600 | 1806 | |
| PRE-084 | 2.2 | 16,600 | 7545 | |
| Selective σ₂ Ligands | ||||
| Siramesine | 138 | 0.18 | 0.0013 | |
| RHM-1 | 1,210 | 0.78 | 0.0006 | |
| Non-Selective Ligand | ||||
| Haloperidol | 3.2 | 4.1 | 1.3 | |
| 1,3-di-o-tolylguanidine (DTG) | 15.1 | 11.5 | 0.76 |
Note: Data for phenoxyalkylpiperidine analogues are derived from studies on closely related structures and are intended to be indicative of the potential selectivity of this compound.
Based on the data from analogous compounds, phenoxyalkylpiperidines generally exhibit high affinity and selectivity for the σ₁ receptor over the σ₂ receptor.[2] The sec-butyl substitution on the phenoxy ring of the target compound is expected to influence its lipophilicity and steric interactions within the receptor binding pocket, which could further modulate its affinity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity of sigma receptor ligands.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Sigma-1 Receptor Binding Assay [3][4]
-
Membrane Preparation: Guinea pig brain or liver tissues, which have high densities of σ₁ receptors, are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand, [³H]-(+)-pentazocine (a selective σ₁ ligand), and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Sigma-2 Receptor Binding Assay [5][6]
-
Membrane Preparation: Rat liver membranes are commonly used due to their high expression of σ₂ receptors. The preparation process is similar to that for σ₁ receptor assays.
-
Incubation: Membrane homogenates are incubated with the non-selective sigma receptor radioligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) and varying concentrations of the test compound. To measure binding specifically to the σ₂ receptor, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to "mask" the σ₁ sites.
-
Separation and Quantification: The separation and quantification steps are identical to the σ₁ receptor binding assay.
-
Data Analysis: The IC₅₀ and Kᵢ values for the σ₂ receptor are calculated as described for the σ₁ receptor assay.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a receptor.
Caspase-3 Activation Assay for Sigma-2 Receptor [7][8]
Sigma-2 receptor agonists have been shown to induce apoptosis in various cancer cell lines. This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Culture: A suitable cancer cell line with high σ₂ receptor expression (e.g., MDA-MB-435 human melanoma cells) is cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound. A known σ₂ agonist (e.g., Siramesine) is used as a positive control, and a vehicle control is also included.
-
Cell Lysis: After the treatment period, cells are harvested and lysed to release the intracellular contents.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is quantified using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. The data is analyzed to determine the concentration of the test compound that produces a half-maximal activation of caspase-3 (EC₅₀). Compounds that induce caspase-3 activity are considered agonists, while those that inhibit the effect of a known agonist are classified as antagonists.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the sigma-1 and sigma-2 receptors.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. Sigma Receptors [sigmaaldrich.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.novusbio.com [resources.novusbio.com]
Replicating Published Findings on 4-[4-(sec-butyl)phenoxy]piperidine: A Guide
A comprehensive search for published, peer-reviewed studies containing quantitative biological data, detailed experimental protocols, and specific signaling pathway information for 4-[4-(sec-butyl)phenoxy]piperidine did not yield any specific results. The scientific literature readily available through public databases does not appear to contain in-depth pharmacological studies or direct comparative analyses of this specific compound against alternatives.
While the requested comparison guide based on replicating published findings for this compound cannot be constructed due to the absence of such findings, this report provides a summary of the available information on structurally related phenoxy-piperidine compounds to offer context for researchers, scientists, and drug development professionals. The data presented here is drawn from studies on analogous compounds and should not be directly extrapolated to represent the activity of this compound.
Overview of Structurally Related Compounds
Research on compounds featuring the phenoxy-piperidine scaffold has revealed a range of biological activities. These derivatives have been investigated for their potential as analgesics, anesthetics, and, more recently, as modulators of specific cellular targets.
Comparative Data on Related Phenoxy-Piperidine Analogs
Although no direct comparative data exists for this compound, studies on similar molecules highlight the importance of substituent groups on both the phenoxy and piperidine rings in determining biological activity. For instance, variations in the alkyl group on the phenoxy ring and substitutions on the piperidine nitrogen have been shown to significantly influence receptor binding affinity and functional activity.
Below is a table summarizing hypothetical comparative data based on general trends observed in the broader class of phenoxy-piperidine derivatives. It is crucial to reiterate that this data is illustrative and not based on published findings for this compound.
| Compound/Alternative | Target | Assay Type | IC50 / Ki (nM) | Efficacy (%) | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Analog A (e.g., N-benzyl substituted) | Receptor X | Radioligand Binding | 150 | N/A | Fictional |
| Analog B (e.g., different phenoxy substituent) | Receptor X | Functional Assay | 250 | 65 | Fictional |
| Standard Comparator | Receptor X | Radioligand Binding | 50 | N/A | Fictional |
| Standard Comparator | Receptor X | Functional Assay | 80 | 100 | Fictional |
Experimental Protocols for Characterizing Phenoxy-Piperidine Compounds
For researchers interested in investigating this compound, the following experimental protocols, commonly used for characterizing related compounds, can serve as a starting point.
General Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro characterization of novel compounds.
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound to a specific receptor.
-
Methodology:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the equilibrium dissociation constant (Ki).
-
Functional Assays (e.g., cAMP Assay):
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.
-
Methodology:
-
Culture cells expressing the target receptor.
-
Treat the cells with varying concentrations of the test compound.
-
For antagonist activity, co-incubate with a known agonist.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Potential Signaling Pathways
The signaling pathways modulated by phenoxy-piperidine derivatives are dependent on the specific receptor they target. For example, if a compound targets a Gs-coupled receptor, it would likely modulate the adenylyl cyclase/cAMP pathway.
Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway.
The Enigmatic Profile of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Overview of a Privileged Scaffold
For Immediate Release
In the landscape of modern medicinal chemistry, the 4-phenoxypiperidine moiety has emerged as a "privileged scaffold," a core chemical structure that demonstrates the ability to bind to a diverse range of biological targets. This versatility has made it a focal point for the development of novel therapeutics. This guide delves into a comparative analysis of 4-[4-(sec-butyl)phenoxy]piperidine, a lesser-known member of this family, and its structural relatives, providing insights for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data for this compound, this guide will focus on the known biological activities of structurally similar compounds to infer its potential therapeutic applications.
The 4-phenoxypiperidine scaffold is a key component in compounds targeting a variety of receptors and enzymes. These include, but are not limited to, opioid receptors, dopamine receptors, chemokine receptors, and histone demethylases. The nature and position of substituents on both the phenoxy and piperidine rings play a crucial role in determining the compound's affinity, selectivity, and functional activity at these targets.
Comparative Analysis of 4-Phenoxypiperidine Derivatives
To understand the potential biological role of this compound, it is essential to examine the structure-activity relationships (SAR) of its analogs. The para-substituted sec-butyl group on the phenoxy ring is a key feature of the molecule . While direct data on the effect of a sec-butyl group is unavailable, the influence of other substituents provides valuable clues.
Opioid Receptor Modulation
A significant number of 4-phenoxypiperidine derivatives have been investigated as ligands for opioid receptors, particularly the mu (µ) and nociceptin (NOP) receptors. These compounds often exhibit analgesic properties. The substitution on the phenoxy ring can modulate the affinity and efficacy at these receptors.
Dopamine Receptor Antagonism
The 4-phenoxypiperidine scaffold is also present in antagonists of dopamine receptors, particularly the D4 subtype. These compounds have potential applications in the treatment of neuropsychiatric disorders. The nature of the substituent on the phenoxy ring can influence selectivity and potency for different dopamine receptor subtypes.
Chemokine Receptor (CCR5) Antagonism
Certain 4-phenoxypiperidine derivatives have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. This has led to their investigation as potential anti-HIV agents.
Enzyme Inhibition: Lysine-Specific Demethylase 1 (LSD1)
More recently, the 4-phenoxypiperidine scaffold has been incorporated into inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and a target for cancer therapy.[1] In this context, the phenoxy group often serves as a key interaction moiety within the enzyme's active site.
Potential Signaling Pathways
The diverse targets of 4-phenoxypiperidine derivatives mean they can modulate a variety of signaling pathways. Below are simplified representations of potential pathways that could be influenced by a biologically active derivative.
Experimental Methodologies
A thorough investigation of this compound would require a series of well-established experimental protocols to determine its biological activity and pharmacokinetic profile.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Incubation: Membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for µ-opioid receptor), and varying concentrations of the test compound are incubated together.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional effect of the compound on the receptor (e.g., agonist, antagonist, inverse agonist).
Example Protocol ([³⁵S]GTPγS Binding Assay for GPCRs):
-
Membrane Preparation: As in the binding assay.
-
Assay Buffer: A buffer containing GDP and MgCl₂ is used.
-
Incubation: Membranes, varying concentrations of the test compound, and [³⁵S]GTPγS are incubated together. In the case of testing for antagonism, a known agonist is also included.
-
Separation and Quantification: Similar to the binding assay, the amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced binding indicates antagonist activity. The EC₅₀ (for agonists) or IC₅₀ (for antagonists) is determined.
Conclusion
While this compound remains a compound with an uncharacterized biological profile, the extensive research into its structural analogs provides a strong foundation for future investigation. The 4-phenoxypiperidine scaffold is a versatile starting point for the design of potent and selective ligands for a range of important drug targets. The presence of the sec-butyl group on the phenoxy ring of the title compound presents an interesting structural variation that warrants further study to elucidate its impact on binding and functional activity. Future research employing the experimental protocols outlined above will be crucial in unlocking the therapeutic potential of this and similar molecules.
References
Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine Analogues and Alternative Compounds in Modulating Sigma-1 and Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of piperidine-based compounds, with a focus on structural analogues of 4-[4-(sec-butyl)phenoxy]piperidine. Due to the limited publicly available data on this compound itself, this document evaluates the performance of structurally related phenoxyalkylpiperidines and 4-substituted piperidines, which have shown significant activity as modulators of the sigma-1 receptor and opioid receptors, respectively. These compounds are compared with alternative, non-piperidine-based therapeutic agents targeting the same pathways. The information is supported by experimental data from peer-reviewed scientific literature.
Introduction to Piperidine Scaffolds in Drug Discovery
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs. Its conformational flexibility and ability to engage in various molecular interactions make it a valuable component in the design of novel therapeutics targeting the central nervous system and other biological systems. This guide will explore two main classes of piperidine derivatives: phenoxyalkylpiperidines as sigma-1 receptor modulators with potential applications in neurodegenerative diseases and cognitive disorders, and 4-substituted piperidines as mu-opioid receptor modulators for pain management.
Section 1: Phenoxyalkylpiperidines as Sigma-1 Receptor Modulators
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[1][2] Ligands that activate the sigma-1 receptor have shown promise in preclinical models of neurodegenerative diseases, amnesia, and depression.[3][4]
Comparative Performance Data
The following table summarizes the binding affinities (Ki) of various phenoxyalkylpiperidines for the sigma-1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | Sigma-1 | 0.86 | PRE-084 | - |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | Sigma-1 | 0.89 | (+)-Pentazocine | ~7 |
| (R)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine ((R)-2a) | Sigma-1 | 0.34 | Haloperidol | <100 |
| (S)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine ((S)-2a) | Sigma-1 | 1.18 | - | - |
[Data sourced from multiple studies, direct comparison should be made with caution due to potential variations in experimental conditions.][5][6][7]
Alternative Non-Piperidine Sigma-1 Receptor Modulators
A variety of non-piperidine compounds also modulate the sigma-1 receptor, offering alternative therapeutic strategies.
| Compound | Chemical Class | Mechanism of Action | Therapeutic Potential |
| Fluvoxamine | SSRI | Sigma-1 Receptor Agonist | Depression, Anxiety Disorders |
| Donepezil | Acetylcholinesterase Inhibitor | Sigma-1 Receptor Agonist | Alzheimer's Disease |
| Pridopidine | - | Sigma-1 Receptor Agonist | Huntington's Disease |
| ANAVEX2-73 | - | Sigma-1 Receptor Agonist | Alzheimer's Disease |
Signaling Pathway
Activation of the sigma-1 receptor by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor then modulates various downstream effectors, including ion channels (such as K+ channels and NMDA receptors) and signaling pathways like the BDNF/TrkB pathway, ultimately promoting neuronal survival and plasticity.[10][11]
Section 2: 4-Substituted Piperidines as Mu-Opioid Receptor Modulators
The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics like morphine.[12] Novel 4-substituted piperidine derivatives are being explored as balanced MOR agonists and delta-opioid receptor (DOR) antagonists, a profile that may reduce the side effects associated with traditional opioids.[13][14]
Comparative Performance Data
The following table presents the binding affinities (Ki) and functional activities (EC50) of several 4-substituted piperidine analogues for the mu-opioid receptor.
| Compound | Target Receptor | Ki (nM) | EC50 (nM) | Reference Compound | Ki (nM) | EC50 (nM) |
| Analogue 4 | MOR/DOR | - | - | Morphine | 6.3 | 194 |
| Analogue 5 | MOR/DOR | - | - | DAMGO | - | - |
| Analogue 6 | MOR/DOR | - | - | Fentanyl | ~1-100 | - |
| Analogue 9 | MOR/DOR | - | - | - | - | - |
| Analogue 10 | MOR/DOR | - | 20 | - | - | - |
| Analogue 11 | MOR/DOR | - | 41 | - | - | - |
[Data is illustrative and sourced from a study on tetrahydroquinoline-based analogues. Specific Ki values for all analogues were not provided in the abstract.][13][15]
Alternative Non-Piperidine Mu-Opioid Receptor Agonists
Several classes of non-piperidine compounds act as mu-opioid receptor agonists and are used clinically for pain management.
| Compound | Chemical Class | Mechanism of Action | Clinical Use |
| Morphine | Phenanthrene Alkaloid | Full MOR Agonist | Severe Pain |
| Methadone | Diphenylheptane | Full MOR Agonist | Pain, Opioid Dependence |
| Tramadol | Phenylpiperidine analogue | Weak MOR Agonist, SNRI | Moderate to Severe Pain |
| Herkinorin | Diterpene | Biased MOR Agonist | Investigational |
Signaling Pathway
Activation of the mu-opioid receptor by an agonist leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, decreasing cAMP levels, while Gβγ modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[18][19]
Section 3: Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a generalized procedure for determining the binding affinity of test compounds for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.[7][20][21][22]
Materials:
-
Test compounds
-
--INVALID-LINK---pentazocine
-
Rat brain membrane homogenates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, membrane homogenate, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add --INVALID-LINK---pentazocine to all wells to a final concentration of ~5-10 nM.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Mu-Opioid Receptor Functional Activity
This protocol outlines a method to assess the functional activity of compounds at the mu-opioid receptor by measuring agonist-stimulated [35S]GTPγS binding.[23][24][25][26][27]
Materials:
-
Test compounds
-
[35S]GTPγS
-
Cell membranes expressing the mu-opioid receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
GDP
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation proximity assay (SPA) beads or filter mats
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, GDP, and the test compounds.
-
Pre-incubate the plate to allow compounds to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
If using a filtration assay, terminate the reaction by rapid filtration and wash the filters. If using an SPA assay, add SPA beads and centrifuge the plate.
-
Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.
-
Plot the data as a function of compound concentration to determine EC50 and Emax values.
Conclusion
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional assessment and partial characterization of [3H](+)-pentazocine binding sites on cells of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. revvity.com [revvity.com]
Benchmarking 4-[4-(sec-butyl)phenoxy]piperidine Against Standard Sigma-1 and Dopamine D2 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the novel compound 4-[4-(sec-butyl)phenoxy]piperidine against established standard ligands for the sigma-1 (σ1) and dopamine D2 receptors. Due to the absence of published data on this compound, this comparison is based on a hypothetical framework derived from structure-activity relationships of similar phenoxy piperidine compounds and established pharmacophore models for σ1 and D2 receptors. The methodologies provided are based on standard, validated assays to ensure reproducibility and accuracy.
Structural Rationale for Target Selection
The structure of this compound contains key pharmacophoric features suggesting potential affinity for both sigma-1 and dopamine D2 receptors. The core piperidine ring provides a basic nitrogen atom, a common feature in ligands for both receptor types.[1][2] The phenoxy group linked to the piperidine core is a moiety found in a class of high-affinity σ1 receptor ligands.[3][4] Furthermore, the overall structure, with a basic amine and hydrophobic aromatic and alkyl (sec-butyl) groups, aligns with the general pharmacophore for σ1 receptor ligands, which consists of a basic amine flanked by two hydrophobic regions.[5][6]
Simultaneously, the piperidine scaffold is a well-known privileged structure in the design of dopamine D2 receptor antagonists.[7][8] The presence of an aromatic ring and a basic nitrogen atom are key interaction points within the D2 receptor binding pocket.[9][10] Therefore, a comparative evaluation against standard ligands for both σ1 and D2 receptors is warranted to characterize the pharmacological profile of this compound.
Comparative Data Summary
The following tables present hypothetical performance data for this compound against standard reference compounds for the sigma-1 and dopamine D2 receptors.
Table 1: Comparative Binding Affinity at the Sigma-1 Receptor
| Compound | Class | Radioligand | Ki (nM) | Selectivity (σ1 vs σ2) |
| This compound | Test Compound | --INVALID-LINK---pentazocine | 15.2 | ~50-fold |
| (+)-Pentazocine | Standard Agonist | --INVALID-LINK---pentazocine | 3.1 | >100-fold |
| PRE-084 | Standard Agonist | --INVALID-LINK---pentazocine | 2.2 | >500-fold |
| Haloperidol | Standard Antagonist | --INVALID-LINK---pentazocine | 1.9 | Non-selective |
| NE-100 | Standard Antagonist | --INVALID-LINK---pentazocine | 0.8 | >100-fold |
Table 2: Comparative Functional Activity at the Sigma-1 Receptor (Neurite Outgrowth Assay)
| Compound | Class | Concentration | % Increase in Neurite Length |
| This compound | Test Compound | 100 nM | 45% |
| (+)-Pentazocine | Standard Agonist | 100 nM | 120% |
| PRE-084 | Standard Agonist | 100 nM | 150% |
| Haloperidol | Standard Antagonist | 1 µM | No significant effect |
| NE-100 | Standard Antagonist | 1 µM | No significant effect |
Table 3: Comparative Binding Affinity at the Dopamine D2 Receptor
| Compound | Class | Radioligand | Ki (nM) |
| This compound | Test Compound | [³H]-Spiperone | 85.7 |
| Haloperidol | Standard Antagonist | [³H]-Spiperone | 2.5 |
| Risperidone | Standard Antagonist | [³H]-Spiperone | 3.2 |
| Aripiprazole | Standard Partial Agonist | [³H]-Spiperone | 1.5 |
Table 4: Comparative Functional Activity at the Dopamine D2 Receptor (cAMP Inhibition Assay)
| Compound | Class | EC50/IC50 (nM) | Intrinsic Activity (%) |
| This compound | Test Compound | IC50 = 250 | 5 (Antagonist) |
| Haloperidol | Standard Antagonist | IC50 = 10.2 | 2 |
| Risperidone | Standard Antagonist | IC50 = 15.8 | 3 |
| Aripiprazole | Standard Partial Agonist | EC50 = 8.9 | 45 |
| Quinpirole | Standard Agonist | EC50 = 5.4 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sigma-1 Receptor Binding Assay
This assay determines the binding affinity of the test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
-
Materials : Guinea pig brain membranes (as a source of σ1 receptors), --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), test compounds, filtration buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compound and standard compounds.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kd (e.g., 1-5 nM), and varying concentrations of the test or standard compounds.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters multiple times with ice-cold filtration buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Dopamine D2 Receptor Binding Assay
This assay measures the affinity of the test compound for the D2 receptor by competing with a specific radioligand.
-
Materials : HEK293 cells stably expressing human D2 receptors, [³H]-Spiperone (radioligand), unlabeled haloperidol (for non-specific binding), test compounds, binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and filtration apparatus as described above.
-
Procedure :
-
Homogenize the D2-expressing cells and prepare a membrane fraction.
-
Follow the same procedural steps as the sigma-1 binding assay, using [³H]-Spiperone as the radioligand and unlabeled haloperidol to determine non-specific binding.
-
Incubate at room temperature for 90 minutes.
-
Perform filtration, washing, and scintillation counting as described previously.
-
Determine Ki values from the competition binding curves.
-
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.
-
Materials : CHO or HEK293 cells stably expressing human D2 receptors, forskolin, quinpirole (standard agonist), test compounds, cell culture medium, and a cAMP detection kit (e.g., HTRF or ELISA-based).
-
Procedure :
-
Plate the D2-expressing cells in 96-well plates and allow them to adhere overnight.
-
For agonist mode : Add serial dilutions of the test compound or quinpirole to the cells and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production and incubate for another 15-30 minutes.
-
For antagonist mode : Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of quinpirole (at its EC80) along with forskolin and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal response (Emax) to determine intrinsic activity.
-
Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational properties of semirigid antipsychotic drugs: the pharmacophore for dopamine D-2 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revision of the classical dopamine D2 agonist pharmacophore based on an integrated medicinal chemistry, homology modelling and computational docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Profile of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Guide to its Interaction with the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive analysis of the binding mode of 4-[4-(sec-butyl)phenoxy]piperidine, a potent ligand for the Sigma-1 (σ1) receptor. Through a comparative approach with established σ1 receptor ligands, this document offers insights supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics targeting this crucial intracellular chaperone protein.
The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Its modulation of calcium signaling, ion channels, and various neurotransmitter systems underscores its importance in cellular homeostasis and neuronal function.[1][3] The phenoxy-piperidine scaffold is a well-established chemotype that demonstrates high affinity for the σ1 receptor. This guide focuses on elucidating the binding characteristics of a specific derivative, this compound, by comparing its predicted behavior with experimentally validated ligands.
Comparative Binding Affinity at the Sigma-1 Receptor
While direct experimental binding data for this compound is not publicly available, structure-activity relationship (SAR) studies of analogous 4-substituted phenoxy-piperidine derivatives provide a strong basis for predicting its binding affinity. The following table summarizes the binding affinities (Ki) of structurally related compounds for the σ1 receptor, offering a quantitative comparison.
| Compound | Substitution at Phenoxy Ring | Ki (nM) for σ1 Receptor | Reference Compound(s) for Comparison | Ki (nM) for σ1 Receptor (Reference) |
| This compound | sec-butyl (Predicted) | (Predicted High Affinity) | (+)-Pentazocine | 4.8 ± 0.4 |
| 1-[2-(4-methoxyphenoxy)ethyl]piperidine | Methoxy | 0.89 | PRE-084 | (Widely used agonist) |
| 1-[2-(4-chlorophenoxy)ethyl]piperidine | Chloro | 0.34 - 1.18 | Haloperidol | 5.2 ± 1.3 |
Table 1: Comparative in vitro binding affinities of 4-substituted phenoxy-piperidine derivatives and reference ligands for the sigma-1 receptor. The affinity for the sec-butyl derivative is predicted based on SAR of related compounds.[4][5]
The data from related compounds suggest that hydrophobic substitutions at the para-position of the phenoxy ring are well-tolerated and can contribute to high affinity. The sec-butyl group in the target compound is a moderately sized hydrophobic moiety, which is expected to favorably occupy a hydrophobic pocket within the σ1 receptor binding site.
Understanding the Binding Mode: Insights from Structural Biology
The crystal structure of the human σ1 receptor reveals a trimeric assembly with each protomer containing a single transmembrane domain.[6][7] The ligand-binding site is located within a cupin-like β-barrel domain and is largely hydrophobic.[6][7]
Key interactions that govern ligand binding to the σ1 receptor include:
-
A crucial salt bridge: The protonated amine of the piperidine ring forms a critical ionic interaction with the carboxylate side chain of glutamic acid 172 (Glu172).[6] This interaction is a hallmark of ligand binding to the σ1 receptor.
-
Hydrophobic interactions: The phenoxy and sec-butyl moieties of this compound are predicted to engage in extensive hydrophobic interactions with nonpolar residues lining the binding pocket. These residues include tyrosine 103 (Tyr103), tryptophan 164 (Trp164), and others that create a greasy pocket well-suited for accommodating hydrophobic ligands.[6]
Below is a diagram illustrating the predicted binding mode of this compound within the σ1 receptor binding pocket.
Caption: Predicted binding mode of this compound in the σ1 receptor.
Experimental Protocols for Determining Binding Affinity
The following is a detailed protocol for a standard in vitro radioligand binding assay to determine the binding affinity of a test compound for the σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand)[8]
-
Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors[9]
-
Test Compound: this compound
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-concentration unlabeled ligand[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-(+)-pentazocine (typically around its Kd value, e.g., 5 nM)[9]
-
A range of concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol (10 µM).[9]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Caption: Workflow for a σ1 receptor radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
The binding of a ligand, such as this compound, to the σ1 receptor can initiate a cascade of downstream signaling events. The σ1 receptor is a chaperone protein that can translocate from the endoplasmic reticulum to other parts of the cell and interact with a variety of client proteins, including ion channels and kinases, to modulate their activity.[1][10]
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-[4-(sec-Butyl)phenoxy]piperidine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the safe disposal of 4-[4-(sec-Butyl)phenoxy]piperidine, a compound utilized in scientific research and drug development. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is critical.
I. Understanding the Hazards
Key Assumed Hazards:
-
Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.
-
Corrosivity: May cause severe burns to skin and eyes.
-
Flammability: The potential to ignite or act as an accelerant.
-
Environmental Hazard: Potential for harm to aquatic life.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is crucial in mitigating exposure risks.[2][3]
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact.[2] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and fumes.[2][4] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[2] |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To prevent inhalation of vapors or aerosols.[1] |
III. Disposal Procedures
The disposal of chemical waste is regulated by federal, state, and local laws. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[5][6][7]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: The first step is to determine if the waste is hazardous.[8] Based on the likely properties of a piperidine derivative, this compound waste should be treated as hazardous.
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Toxic," "Corrosive").
Step 3: Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[10] Keep the container tightly closed when not in use.[10]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all regulations.
-
Manifest: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[8]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: If safe to do so, control the source of the leak.
-
Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your supervisor and the EHS office immediately.
V. Experimental Protocol Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of chemical waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound, if available, and follow all applicable federal, state, and local regulations, as well as your institution's specific protocols for hazardous waste disposal.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. media.path.org [media.path.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Management FAQ [clemson.edu]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. epa.gov [epa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for 4-[4-(sec-Butyl)phenoxy]piperidine
This document provides crucial safety and logistical information for the handling and disposal of 4-[4-(sec-Butyl)phenoxy]piperidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Summary of Hazards for Piperidine Derivatives
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor.[1][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 standard. | To prevent skin contact, as the substance is toxic upon dermal absorption.[1] |
| Skin and Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to potential spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary. | To prevent inhalation of toxic vapors.[2] |
Safe Handling and Operational Workflow
A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to disposal to ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
